5-Methoxybenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJEBGREMDOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570856 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-35-8 | |
| Record name | 5-Methoxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxybenzo[d]thiazole-2-carbonitrile: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid structure have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Molecules incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, promising derivative: 5-Methoxybenzo[d]thiazole-2-carbonitrile. The introduction of a methoxy group at the 5-position and a carbonitrile at the 2-position significantly modulates the molecule's physicochemical properties and biological activity, making it a compound of considerable interest for further investigation and development.
This document provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for professionals engaged in chemical research and drug development.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂OS | [3] |
| Molecular Weight | 190.22 g/mol | [3] |
| CAS Number | 7267-35-8 | [3] |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-carbonitrile | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)C#N | [3] |
| InChI Key | VGMJEBGREMDOBT-UHFFFAOYSA-N | [3] |
Predicted and Estimated Properties
| Property | Estimated/Predicted Value | Rationale/Supporting Data |
| Melting Point | > 100 °C (Solid) | Substituted benzothiazole-2-carbonitriles are typically solids with melting points such as 178-179 °C for 6-cyanobenzo[d]thiazole-2-carbonitrile and 113-114 °C for ethyl 2-cyanobenzo[d]thiazole-5-carboxylate.[4] |
| Boiling Point | High | Due to its molecular weight and polar functional groups, a high boiling point is expected, likely requiring vacuum distillation to avoid decomposition. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform). Sparingly soluble in non-polar solvents and water. | The presence of polar functional groups (methoxy, nitrile, thiazole nitrogen) suggests solubility in polar organic solvents. The aromatic core limits aqueous solubility. |
Synthesis and Characterization: A Modern Approach
The synthesis of 2-cyanobenzothiazoles has evolved, with modern methods offering high efficiency and regioselectivity. A robust and contemporary approach involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[4][5]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 2-cyanobenzothiazole derivatives.[4][5]
Step 1: Synthesis of N-(4-methoxyphenyl)cyanothioformamide
-
Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction and work up to isolate the intermediate isothiocyanate.
-
React the isothiocyanate with a cyanide salt (e.g., sodium cyanide) in a suitable solvent to yield N-(4-methoxyphenyl)cyanothioformamide.
-
Purify the product by column chromatography.
Step 2: Synthesis of this compound
-
To a reaction vessel, add N-(4-methoxyphenyl)cyanothioformamide, a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a copper additive (e.g., 20 mol% CuI), and an inorganic additive (e.g., 2.0 equivalents of KI).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture under air at a specified temperature (e.g., 100-120 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted) Based on the spectrum of the closely related 5-methoxy-2-methylbenzothiazole, the following proton NMR signals can be anticipated (in CDCl₃ or DMSO-d₆):[6]
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at position 4 would likely appear as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 7 as a doublet. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum is expected to show nine distinct signals:
-
Nitrile Carbon (C≡N): A characteristic signal in the range of δ 115-120 ppm.
-
Aromatic and Thiazole Carbons: Several signals in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy The IR spectrum will provide key information about the functional groups present:
-
C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹.[4]
-
C-O Stretch (Aryl Ether): A strong absorption in the range of 1200-1275 cm⁻¹.
-
Aromatic C=C and C-H Bending: Characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. For C₉H₆N₂OS, the expected exact mass is approximately 190.0201.
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the nitrile group and the electron-rich benzothiazole ring system.
Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Common transformations include:[7][8]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (5-methoxybenzo[d]thiazole-2-carboxylic acid) via an amide intermediate.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary amine ( (5-methoxybenzo[d]thiazol-2-yl)methanamine).[7]
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.[7]
Reactions of the Benzothiazole Ring
The benzothiazole ring can undergo various reactions, although the conditions may need to be carefully optimized to avoid reaction at the nitrile group.
-
Electrophilic Aromatic Substitution: The benzene portion of the ring system can undergo electrophilic substitution reactions. The directing effects of the methoxy group (ortho, para-directing) and the thiazole ring will influence the position of substitution.
-
N-Alkylation: The nitrogen atom of the thiazole ring can potentially be alkylated.
The interplay of these reactive sites allows for the derivatization of this compound into a library of new compounds for structure-activity relationship (SAR) studies.
Relevance in Drug Discovery and Development
The benzothiazole scaffold is a well-established pharmacophore, and the specific substitutions in this compound suggest several potential therapeutic applications.
Anticancer Potential
Many substituted benzothiazoles exhibit potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. The 5-methoxy substitution, in particular, has been featured in benzothiazole derivatives with promising antitumor properties.
Neuroprotective Applications
The only FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, is a benzothiazole derivative. This highlights the potential of this scaffold in the development of treatments for neurodegenerative diseases.
Antimicrobial and Anti-inflammatory Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial and anti-inflammatory effects.[1][2] The ability to modulate the electronic and steric properties of the molecule through further derivatization of this compound could lead to the discovery of novel agents in these therapeutic areas.
The following diagram illustrates the relationship between the core structure and its potential biological activities, providing a conceptual framework for its exploration in drug development.
Caption: Relationship between the structure of this compound and its potential biological applications.
Conclusion
This compound is a molecule with significant potential, stemming from the rich pharmacology of the benzothiazole scaffold. This guide has provided a detailed overview of its physicochemical properties, a plausible modern synthetic strategy, and a summary of its potential applications in drug discovery. The presence of versatile functional groups opens up numerous avenues for further chemical modification, making it an attractive starting point for the development of new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug development.
References
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5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available from: [Link]
-
5-Methoxy-1,3-benzothiazole-2-carbonitrile. PubChem. Available from: [Link]
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available from: [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available from: [Link]
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Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. Available from: [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]
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Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. PubMed. Available from: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available from: [Link]
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O.Chem I: Nitrile and its reactivity as an electrophile. Reddit. Available from: [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available from: [Link]
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Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available from: [Link]
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Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. ACS Publications. Available from: [Link]
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d4ob01725k1.pdf. The Royal Society of Chemistry. Available from: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar. Available from: [Link]
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Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. PubMed. Available from: [Link]
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Reactivity of Nitriles. Chemistry LibreTexts. Available from: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. Available from: [Link]
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Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. AWS. Available from: [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
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Reactions of Nitriles. Chemistry Steps. Available from: [Link]
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An In-depth Technical Guide to 5-Methoxy-1,3-benzothiazole-2-carbonitrile: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. Compounds incorporating the benzothiazole scaffold have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, antidiabetic, anticonvulsant, and neuroprotective effects.[3][4] This versatility has made benzothiazole derivatives a subject of intense research, with several compounds progressing into clinical trials and marketed drugs.[1][4] This guide focuses on a specific, promising derivative: 5-Methoxy-1,3-benzothiazole-2-carbonitrile, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in the field.
Core Compound Analysis: 5-Methoxy-1,3-benzothiazole-2-carbonitrile
The IUPAC name for the compound is 5-methoxy-1,3-benzothiazole-2-carbonitrile .[5] This nomenclature precisely describes the molecular architecture: a benzothiazole ring system with a methoxy group at the 5th position and a carbonitrile group at the 2nd position. The strategic placement of these functional groups significantly influences the molecule's physicochemical properties and its potential biological interactions. The electron-donating methoxy group and the electron-withdrawing nitrile group create a distinct electronic environment that can be pivotal for target binding and bioactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Methoxy-1,3-benzothiazole-2-carbonitrile is fundamental for its application in drug development, influencing aspects from solubility and permeability to metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂OS | PubChem[5] |
| Molecular Weight | 190.22 g/mol | PubChem[5] |
| CAS Number | 7267-35-8 | PubChem[5] |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)C#N | PubChem[5] |
| InChIKey | VGMJEBGREMDOBT-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Methodologies: A Strategic Approach
The synthesis of 5-Methoxy-1,3-benzothiazole-2-carbonitrile can be approached through several established routes for benzothiazole formation. A common and effective strategy involves the cyclization of a substituted aniline with a thiocyanate source. The following protocol outlines a general, yet robust, method.
Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzothiazole-2-carbonitrile
This protocol is a representative synthesis; specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
Step 1: Preparation of the Precursor (4-Methoxy-2-aminothiophenol)
The synthesis begins with a suitable substituted aniline. In this case, p-anisidine (4-methoxyaniline) serves as the starting material.
-
Reaction: The conversion of p-anisidine to 4-methoxy-2-aminothiophenol can be achieved through various methods, including the Herz reaction or by introducing a thiol group via a protected intermediate.
Step 2: Cyclization to form the Benzothiazole Ring
-
Reactants: 4-methoxy-2-aminothiophenol and a suitable cyanating agent (e.g., cyanogen bromide or copper(I) cyanide).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.
-
Procedure:
-
Dissolve 4-methoxy-2-aminothiophenol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the cyanating agent to the solution at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in the aminothiophenol precursor, which would lead to undesired side products.
-
Solvent Choice: Polar aprotic solvents are selected for their ability to dissolve the reactants and facilitate the nucleophilic attack of the sulfur on the carbon of the cyanating agent, which is a key step in the cyclization process.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 5-Methoxy-1,3-benzothiazole-2-carbonitrile.
Applications in Drug Discovery and Biological Significance
The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules.[6] The introduction of the 5-methoxy and 2-carbonitrile groups on this scaffold can fine-tune its biological activity, selectivity, and pharmacokinetic properties.
Potential as an Antibacterial Agent
Benzothiazole-based compounds are known to exhibit significant antibacterial activity.[6] They can act by inhibiting essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and vital biosynthetic pathways.[6] The specific substitution pattern of 5-Methoxy-1,3-benzothiazole-2-carbonitrile may confer activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[6]
Anticancer and Antitumor Potential
Many benzothiazole derivatives have been investigated for their anticancer properties.[3][4] The 2-arylbenzothiazole moiety, in particular, has shown promise.[4] While 5-Methoxy-1,3-benzothiazole-2-carbonitrile is not a 2-arylbenzothiazole, the electron-withdrawing nature of the 2-carbonitrile group can still contribute to its potential as an anticancer agent. Further derivatization at the C2 position is a common strategy to enhance cytotoxic activity.[4]
Neuroprotective Applications
The benzothiazole nucleus is present in drugs with neuroprotective properties, such as Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS).[3] This suggests that derivatives like 5-Methoxy-1,3-benzothiazole-2-carbonitrile could be explored for their potential in treating neurodegenerative diseases.
Visualizing Potential Biological Interactions
Caption: Potential biological interactions of 5-Methoxy-1,3-benzothiazole-2-carbonitrile.
Conclusion and Future Perspectives
5-Methoxy-1,3-benzothiazole-2-carbonitrile represents a valuable building block and a potential therapeutic agent in its own right. The benzothiazole core provides a robust and versatile scaffold for the development of novel drugs targeting a wide range of diseases. Future research should focus on elucidating the specific molecular targets of this compound and exploring its structure-activity relationships through the synthesis of new analogs. The insights gained from such studies will undoubtedly contribute to the advancement of benzothiazole-based therapeutics.
References
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Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed. Available at: [Link]
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5-Methoxy-1,3-benzothiazole-2-carbonitrile | C9H6N2OS | CID 15274072. PubChem. Available at: [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to 2-Cyano-5-methoxybenzothiazole: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on a specific, yet under-explored derivative: 2-cyano-5-methoxybenzothiazole . While the broader benzothiazole class has been extensively studied, this particular nitrile-substituted compound presents a unique profile of chemical reactivity and potential biological function. This document serves as a comprehensive technical resource, consolidating available data on its nomenclature, physicochemical properties, and synthesis. It further aims to extrapolate its potential in drug discovery by examining the established activities of structurally related compounds, thereby providing a roadmap for future research and development.
Chemical Identity and Nomenclature
Correctly identifying and naming a chemical compound is the foundation of scientific communication. 2-Cyano-5-methoxybenzothiazole is known by several synonyms, and understanding these is crucial for comprehensive literature searches and unambiguous referencing.
The primary and most descriptive name under IUPAC nomenclature is 5-Methoxy-1,3-benzothiazole-2-carbonitrile . This name explicitly defines the core benzothiazole ring system, the position of the methoxy group at the 5th position, and the carbonitrile (cyano) group at the 2nd position.
Synonyms:
-
2-Cyano-5-methoxybenzothiazole
-
5-methoxy-2-Benzothiazolecarbonitrile
-
5-Methoxybenzo[d]thiazole-2-carbonitrile[1]
Key Identifiers:
These identifiers are essential for database searches, procurement, and regulatory documentation.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, membrane permeability, and metabolic stability, all of which are key considerations in drug development.
| Property | Value | Source |
| Molecular Weight | 190.22 g/mol | PubChem[1] |
| Molecular Formula | C₉H₆N₂OS | PubChem[1] |
| XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 190.02008399 Da | PubChem[1] |
| Topological Polar Surface Area | 74.2 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
The XLogP3-AA value of 2.4 suggests a moderate level of lipophilicity, which is often favorable for oral bioavailability, as it allows for a balance between aqueous solubility and membrane permeability. The topological polar surface area (TPSA) of 74.2 Ų is also within a range generally considered acceptable for drug-likeness. The absence of hydrogen bond donors and the presence of four acceptors will influence its interaction with biological targets.
Synthesis of 2-Cyano-5-methoxybenzothiazole
Rationale for Synthetic Approach
The Sandmeyer reaction is a well-established and reliable method for the conversion of an aryl amine to a nitrile. In the context of benzothiazoles, the 2-amino group is readily diazotized and subsequently displaced by a cyanide nucleophile. The starting material, 2-amino-5-methoxybenzothiazole, is commercially available, making this a convergent and practical synthetic strategy. The positional isomer, 2-cyano-6-methoxybenzothiazole, has been successfully synthesized using this one-step Sandmeyer cyanation from its corresponding 2-amino precursor[2][3]. This precedent strongly supports the feasibility of applying a similar methodology for the 5-methoxy isomer.
Proposed Experimental Workflow
The following is a proposed, generalized protocol for the synthesis of 2-cyano-5-methoxybenzothiazole. Note: This is a theoretical procedure and must be optimized and validated under appropriate laboratory safety conditions.
Caption: Proposed synthetic workflow for 2-cyano-5-methoxybenzothiazole.
Detailed Step-by-Step Methodology (Proposed)
-
Diazotization of 2-Amino-5-methoxybenzothiazole:
-
Suspend 2-amino-5-methoxybenzothiazole in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.
-
The completion of this step yields an in situ solution of the corresponding diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). This forms the active cyanocuprate complex.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanocuprate solution with vigorous stirring. The temperature should be carefully controlled, as the reaction can be exothermic.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then gently heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-cyano-5-methoxybenzothiazole.
-
Note on Safety: This synthesis involves highly toxic reagents, particularly cyanides. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Procedures for quenching and disposal of cyanide-containing waste must be strictly followed.
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for 2-cyano-5-methoxybenzothiazole is limited in publicly accessible literature, the extensive research on the broader benzothiazole class provides a strong basis for predicting its potential therapeutic applications. The benzothiazole nucleus is a key pharmacophore in a number of approved drugs and clinical candidates.[4][5]
Anticancer Potential and Kinase Inhibition
A significant body of research has highlighted the anticancer properties of benzothiazole derivatives.[5][6] These compounds have been shown to exert their effects through various mechanisms, with a prominent role as kinase inhibitors .[7]
The benzothiazole scaffold can act as an ATP-mimetic, competitively binding to the ATP-binding pocket of various kinases, thereby inhibiting their function and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[7]
Caption: Proposed mechanism of action of 2-cyano-5-methoxybenzothiazole as a kinase inhibitor.
Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of kinases, including:
-
Breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase: Novel benzothiazole-based inhibitors have shown picomolar IC50 values against both wild-type and the drug-resistant T315I mutant of Bcr-Abl, a key driver in chronic myeloid leukemia (CML).[8]
-
Epidermal Growth Factor Receptor (EGFR): Certain 2-aminobenzothiazoles have demonstrated potent inhibitory activity against EGFR kinase, a target in various solid tumors.[4]
-
NRH:Quinone Oxidoreductase 2 (NQO2): Benzothiazole derivatives have been developed as potent inhibitors of NQO2, an enzyme implicated in cancer and inflammatory diseases.[9]
The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the benzothiazole ring of 2-cyano-5-methoxybenzothiazole can significantly influence its binding affinity and selectivity for different kinase targets. Therefore, this compound represents a promising candidate for screening against a panel of cancer-relevant kinases.
Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are key pathological processes in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Benzothiazole derivatives have been reported to possess both antioxidant and anti-inflammatory activities.[4][10]
The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy group on the benzene ring of 2-cyano-5-methoxybenzothiazole may enhance its antioxidant potential.
Future Directions and Research Opportunities
The lack of specific biological data for 2-cyano-5-methoxybenzothiazole presents a significant opportunity for novel research. Key areas for future investigation include:
-
Synthesis and Characterization: Development and optimization of a robust and scalable synthesis protocol for 2-cyano-5-methoxybenzothiazole, followed by thorough characterization of its physicochemical properties.
-
In Vitro Biological Screening:
-
Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Kinase Inhibition Assays: Profiling its inhibitory activity against a broad range of kinases, particularly those implicated in cancer and inflammatory diseases.
-
Antioxidant and Anti-inflammatory Assays: Evaluating its radical scavenging and anti-inflammatory properties in cell-based assays.
-
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action, including its effects on specific signaling pathways and its direct molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the methoxy and cyano groups to establish a clear SAR and guide the design of more potent and selective compounds.
Conclusion
2-Cyano-5-methoxybenzothiazole is a chemical entity with significant, yet largely untapped, potential in the field of drug discovery. Its structural similarity to known biologically active benzothiazoles, combined with favorable predicted physicochemical properties, makes it a compelling candidate for further investigation. This guide has provided a comprehensive overview of its known attributes and a proposed pathway for its synthesis. It is hoped that this document will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this promising compound.
References
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- Chimenti, F., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 407.
- Ra, H., et al. (2021).
- Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1243.
- Bondock, S., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 979-990.
- Al-dujaili, L. J., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 29(9), 2095.
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PubChem. (n.d.). 5-Methoxy-1,3-benzothiazole-2-carbonitrile. Retrieved from [Link]
- Toya, Y., et al. (1992). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole,–A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 65(2), 618-620.
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- Lee, K., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(10), 3846-3863.
- Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents: A review. Mini-Reviews in Medicinal Chemistry, 19(13), 1054-1076.
- Maccioni, E., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(4), M1489.
- Racanè, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences, 25(9), 4983.
- Štefane, B., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7575-7584.
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Chemsrc. (n.d.). 2-Cyano-6-methoxybenzothiazole. Retrieved from [Link]
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- El-Gamal, M. I., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Frontiers in Chemistry, 11, 1246949.
- Bennett, D. J., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(7), 2054-2057.
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An In-Depth Technical Guide to the Spectral Analysis of 5-Methoxybenzo[d]thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data of 5-Methoxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the spectral characteristics (NMR, IR, and MS) of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its structural features which underpin its chemical reactivity and biological activity.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic system consisting of a benzene ring and a thiazole ring, with a methoxy group at the 5-position and a nitrile group at the 2-position. This arrangement of functional groups gives rise to a unique electronic and structural profile that is reflected in its spectral data.
Molecular Formula: C₉H₆N₂OS[1]
Molecular Weight: 190.22 g/mol [1]
IUPAC Name: 5-methoxy-1,3-benzothiazole-2-carbonitrile[1]
CAS Number: 7267-35-8[1]
A thorough spectroscopic analysis provides a molecular fingerprint, crucial for quality control in synthetic processes and for structure-activity relationship (SAR) studies in drug discovery.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data (Predicted and Correlated from Similar Structures)
Due to the lack of a publicly available experimental spectrum for the specific title compound, the following assignments are based on theoretical predictions and correlation with closely related structures, such as 5-methoxy-2-methylbenzothiazole and other substituted benzothiazoles. The aromatic region is expected to show a characteristic splitting pattern for the three protons on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.7 | d | ~2.0 |
| H-6 | ~7.0 - 7.2 | dd | ~8.5, 2.0 |
| H-7 | ~7.8 - 8.0 | d | ~8.5 |
| -OCH₃ | ~3.9 | s | - |
Rationale for Assignments:
-
-OCH₃ Protons: The methoxy group protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.
-
Aromatic Protons: The proton at the C-7 position is deshielded by the thiazole ring and is expected to be the most downfield of the aromatic protons. The proton at C-4 will appear as a doublet due to coupling with H-6. The H-6 proton will be a doublet of doublets due to coupling with both H-4 and H-7.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C≡N) | ~115 |
| C-2' (thiazole) | ~140 |
| C-3a | ~150 |
| C-4 | ~110 |
| C-5 | ~158 |
| C-6 | ~115 |
| C-7 | ~125 |
| C-7a | ~135 |
| -OCH₃ | ~56 |
Rationale for Assignments:
-
Nitrile Carbon (C-2): The carbon of the nitrile group typically appears in the 115-120 ppm region.
-
Thiazole Carbons: The C-2' carbon of the thiazole ring is significantly deshielded due to its attachment to two heteroatoms (N and S).
-
Aromatic Carbons: The carbon attached to the methoxy group (C-5) is expected to be the most downfield aromatic carbon due to the oxygen's electron-donating resonance effect. The other aromatic carbons will have shifts influenced by their position relative to the substituents and the fused ring system.
Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring NMR spectra involves dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.[2] ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Diagram of Key IR Absorptions
Caption: Predicted key IR absorption bands for this compound.
Interpretation of Key IR Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2230 | C≡N stretch | Nitrile |
| ~1610 | C=N stretch | Thiazole ring |
| ~1580, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | Asymmetric Ar-O-C stretch | Methoxy group |
| ~1030 | Symmetric Ar-O-C stretch | Methoxy group |
The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The various C=C and C=N stretching vibrations within the aromatic and thiazole rings will appear in the 1400-1650 cm⁻¹ region. The characteristic ether stretches from the methoxy group provide further structural confirmation.
Experimental Protocol for FT-IR Spectroscopy:
For a solid sample, an FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the purified compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure. For this compound, Electron Ionization (EI) would likely be used.
Predicted Fragmentation Pathway:
The molecular ion peak (M⁺˙) would be observed at m/z 190. The fragmentation pattern is expected to involve the loss of small, stable molecules or radicals.
Diagram of Predicted Mass Spectrometry Fragmentation
Caption: A plausible fragmentation pathway for this compound under electron ionization.
Interpretation of Mass Spectrum:
-
Molecular Ion (M⁺˙): The peak at m/z 190 corresponds to the intact molecule.
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group would result in a fragment at m/z 175.
-
[M-CO]⁺˙: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of carbon monoxide, leading to a peak at m/z 162.
-
[M-HCN]⁺˙: Loss of hydrogen cyanide from the nitrile group could produce a fragment at m/z 163.
Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum. The presence of a GC-MS data source for this compound on PubChem suggests that experimental data exists and could be accessed for a definitive analysis.[1]
Experimental Protocol for Mass Spectrometry:
A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. For GC-MS, a capillary column is used to separate the compound before it enters the ion source.[1] Electron ionization at 70 eV is a standard method for generating fragments.
Conclusion
References
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Giraud, G.; Le Coustumer, P.; Le Coustumer, V.; Le Questel, J.-Y.; Graton, J.; Galland, N.; Gule, N. P.; Meth-Cohn, O.; Le Grel, P. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules2022 , 27, 249. [Link]
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An In-depth Technical Guide to the Theoretical Properties of 5-Methoxy Substituted Benzothiazoles
Introduction: The Significance of the 5-Methoxy-Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2] Their rigid, bicyclic framework is a key feature in a multitude of molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][3] The unique electronic nature of the fused benzene and thiazole rings allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activities.
The introduction of a methoxy group (-OCH₃) at the 5-position of the benzothiazole ring is of particular interest in medicinal chemistry. This substitution can significantly influence the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[4] The methoxy group, being an electron-donating substituent, can alter the electron density distribution across the benzothiazole scaffold, impacting its reactivity and potential interactions with biological targets.[5]
Molecular Structure and Geometrical Parameters
The foundational step in understanding the properties of 5-methoxy-benzothiazole is the determination of its optimized molecular geometry. This is typically achieved through computational methods, with Density Functional Theory (DFT) being a widely used and reliable approach.[1][3] The choice of functional and basis set is critical for obtaining accurate results. A common and well-validated combination for organic molecules containing heteroatoms is the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set.[6]
The optimized geometry of 5-methoxy-benzothiazole would reveal key bond lengths and angles. The benzothiazole core is a planar system, and the methoxy group introduces specific steric and electronic perturbations. The C-O bond of the methoxy group and the C-S and C=N bonds within the thiazole ring are of particular interest as they are crucial to the molecule's overall conformation and reactivity.
Below is a table of illustrative optimized geometrical parameters for 5-methoxy-benzothiazole, derived from typical values for the benzothiazole scaffold and related methoxy-substituted aromatic compounds.
| Parameter | Bond/Angle | Illustrative Value | Significance |
| Bond Lengths | C-S (thiazole) | 1.75 Å | Reflects the nature of the sulfur heteroatom's involvement in the aromatic system. |
| C=N (thiazole) | 1.30 Å | Indicates the imine character within the thiazole ring, a key site for potential interactions. | |
| C-O (methoxy) | 1.36 Å | Shorter than a typical C-O single bond due to resonance with the benzene ring. | |
| O-CH₃ (methoxy) | 1.43 Å | A standard single bond length. | |
| Bond Angles | C-S-C (thiazole) | 89-91° | Characteristic of a five-membered heterocyclic ring containing sulfur. |
| C-N=C (thiazole) | 110-112° | Defines the geometry around the nitrogen atom. | |
| C-C-O (methoxy) | 120-122° | Influenced by the steric and electronic effects of the methoxy group on the benzene ring. |
Quantum Chemical Analysis: Unveiling Electronic Properties
Quantum chemical calculations provide a deeper understanding of the electronic structure of 5-methoxy-benzothiazole, which is fundamental to its reactivity and biological activity. Key parameters derived from these calculations include Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
For 5-methoxy-benzothiazole, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap compared to the unsubstituted benzothiazole. This suggests that the 5-methoxy substitution enhances the molecule's reactivity.
The distribution of the HOMO and LUMO across the molecule is also informative. In many benzothiazole derivatives, the HOMO is localized on the benzothiazole ring system, while the LUMO is distributed over the thiazole portion.[7] The methoxy group's oxygen atom, with its lone pairs of electrons, would likely contribute significantly to the HOMO electron density.
| Parameter | Illustrative Value (eV) | Interpretation |
| E_HOMO | -6.2 | Higher than unsubstituted benzothiazole, indicating a greater tendency to donate electrons. |
| E_LUMO | -1.8 | Slightly altered compared to the unsubstituted parent molecule. |
| ΔE (HOMO-LUMO Gap) | 4.4 | A smaller energy gap suggests increased chemical reactivity and polarizability. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying electrophilic and nucleophilic sites. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In 5-methoxy-benzothiazole, the MEP map would be expected to show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the methoxy group, highlighting these as primary sites for electrophilic interactions. The hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
Mulliken Atomic Charge Distribution
Mulliken population analysis provides a method for assigning partial atomic charges within a molecule, offering insights into the intramolecular charge distribution. The charge on each atom is influenced by its electronegativity and its bonding environment. In 5-methoxy-benzothiazole, the nitrogen, sulfur, and oxygen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.[7] This charge distribution is a key determinant of the molecule's dipole moment and its interaction with polar solvents and biological receptors.
Experimental Protocols and Workflows
Computational Methodology: A Self-Validating System
The theoretical data presented in this guide is based on a standard and robust computational protocol. The following workflow ensures the reliability and reproducibility of the results.
Step 1: Geometry Optimization The initial structure of 5-methoxy-benzothiazole is drawn using a molecular editor and subjected to geometry optimization using DFT at the B3LYP/6-311G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
Step 2: Frequency Calculation A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Calculation of Electronic Properties Single-point energy calculations are then performed to determine the electronic properties, including HOMO and LUMO energies, MEP, and Mulliken charges.
Step 4: Data Analysis and Visualization The output files are analyzed to extract the relevant data. Molecular visualization software is used to generate the MEP map and orbital diagrams.
Caption: A typical workflow for the quantum chemical analysis of 5-methoxy-benzothiazole.
Structure-Activity Relationship (SAR) Insights
The theoretical properties of 5-methoxy-benzothiazole provide a foundation for understanding its potential biological activity. The electron-donating nature of the 5-methoxy group is known to enhance the activity of some benzothiazole-based compounds.[4] For instance, in a series of benzothiazole derivatives designed as enzyme inhibitors, the presence of a methoxy group at the 5-position was found to be beneficial for activity.[4]
The MEP and Mulliken charge analysis can guide the design of new derivatives by identifying the most probable sites for interaction with a biological target. For example, the negatively charged regions around the nitrogen, sulfur, and oxygen atoms suggest that these are likely hydrogen bond acceptors. Modifying other positions on the benzothiazole ring with different substituents can further modulate the electronic properties and steric profile of the molecule, allowing for a systematic exploration of the structure-activity landscape.
Caption: The influence of the 5-methoxy group on the properties and potential activity of benzothiazole.
Conclusion
This technical guide has provided a comprehensive theoretical overview of 5-methoxy substituted benzothiazoles. Through the lens of quantum chemical calculations, we have explored the structural, electronic, and reactivity-related properties of this important scaffold. The presence of the 5-methoxy group significantly influences the electronic landscape of the benzothiazole ring system, primarily by increasing the HOMO energy and reducing the HOMO-LUMO energy gap, which suggests an enhancement in chemical reactivity.
The insights gained from theoretical analyses such as MEP and Mulliken charges are invaluable for understanding the potential interaction of these molecules with biological targets and for guiding the rational design of new, more potent therapeutic agents. While this guide has relied on illustrative data due to the current limitations in the published literature, the methodologies and principles discussed provide a robust framework for any researcher or drug development professional working with this promising class of compounds. Further experimental and computational studies on 5-methoxy-benzothiazole are warranted to validate and expand upon the theoretical predictions presented herein.
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DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole - SciSpace. Retrieved from [Link]
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Molecular electrostatic potential map (-0.05 to þ0.05 Hartrees) on... - ResearchGate. Retrieved from [Link]
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Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF - ResearchGate. (2009-08-08). Retrieved from [Link]
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Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole - ResearchGate. (2014-12-18). Retrieved from [Link]
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The 2-Cyanobenzothiazole Group: A Technical Guide to its Fundamental Reactivity and Applications
Introduction: The Rise of a Privileged Reagent in Bioconjugation
The 2-cyanobenzothiazole (CBT) moiety has emerged from the broader landscape of heterocyclic chemistry to become a cornerstone reagent in the fields of chemical biology, drug development, and molecular imaging. Its ascent is not accidental but is rooted in a unique and highly selective reactivity profile, most notably its condensation reaction with 1,2-aminothiols, such as N-terminal cysteine residues in proteins. This biocompatible "click" reaction proceeds under physiological conditions with high fidelity, enabling the precise and stable ligation of molecules to complex biological targets.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the 2-cyanobenzothiazole group, offering researchers and drug development professionals a comprehensive understanding of its chemical behavior, the principles governing its reactivity, and practical protocols for its application. We will delve into its synthesis, its nuanced reactions with nucleophiles, and the structural factors that can be tuned to modulate its reactivity for specific applications.
Electronic Structure: The Source of Electrophilic Reactivity
The reactivity of the 2-cyanobenzothiazole group is fundamentally governed by the electronic properties of its nitrile (-C≡N) function. The carbon atom of the nitrile is inherently electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. This electrophilicity is further modulated by the benzothiazole ring system to which it is attached. The aromatic and heteroaromatic character of the benzothiazole ring system imparts a delicate electronic balance, making the nitrile carbon sufficiently reactive to engage with strong nucleophiles like thiols, yet selective enough to avoid widespread off-target reactions in a complex biological milieu.[2]
The reactivity of the nitrile group can be further fine-tuned by introducing substituents on the benzene ring of the benzothiazole core. Electron-donating groups, such as methoxy (-OCH₃), decrease the electrophilicity of the nitrile carbon, thus reducing the reaction rate.[3] Conversely, electron-withdrawing groups, such as bromo (-Br) or nitro (-NO₂), enhance the electrophilicity of the nitrile, leading to faster reaction rates.[3] However, this increased reactivity can sometimes come at the cost of reduced selectivity, with the potential for side reactions with other nucleophiles like lysine.[3][4] This tunable reactivity is a key feature that allows for the rational design of 2-cyanobenzothiazole-based reagents for specific applications.
Synthesis of 2-Cyanobenzothiazole Derivatives
A robust and versatile method for the synthesis of a wide array of substituted 2-cyanobenzothiazoles involves a palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[5] This approach offers good yields and regioselectivity, allowing for the introduction of various substituents on the benzothiazole ring to modulate reactivity and introduce other functionalities.[5]
The reaction generally proceeds from readily available substituted anilines, which are first converted to the corresponding N-arylcyanothioformamides. The subsequent cyclization is then achieved using a catalytic system, typically involving a palladium catalyst and a copper co-catalyst, in the presence of an inorganic additive.[5] The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on the starting aniline.[5]
Experimental Protocol: General Procedure for the Synthesis of Substituted 2-Cyanobenzothiazoles
The following is a generalized protocol based on the palladium-catalyzed/copper-assisted cyclization of N-arylcyanothioformamides.[5]
Materials:
-
Substituted N-arylcyanothioformamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the N-arylcyanothioformamide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), CuI (0.1 equiv), and KI (2.0 equiv).
-
Add anhydrous DMSO as the solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanobenzothiazole derivative.
Self-Validation: The identity and purity of the synthesized 2-cyanobenzothiazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Reactions of the 2-Cyanobenzothiazole Group
The cornerstone of 2-cyanobenzothiazole's utility lies in its predictable and selective reactions with nucleophiles.
The Signature Reaction: Condensation with N-Terminal Cysteine
The most well-documented and widely utilized reaction of 2-cyanobenzothiazole is its condensation with a 1,2-aminothiol, specifically an N-terminal cysteine residue in a peptide or protein.[1][6][7] This reaction is the basis for its use in bioconjugation and is often referred to as a "click" reaction due to its efficiency and biocompatibility.[6] The reaction proceeds smoothly in aqueous buffers at physiological pH and temperature.[8][9]
Mechanism: The reaction is proposed to proceed through a three-step mechanism:[8]
-
Nucleophilic Attack: The deprotonated thiolate of the cysteine residue performs a nucleophilic attack on the electrophilic carbon of the nitrile group, forming a thioimidate intermediate.
-
Intramolecular Cyclization: The adjacent free amine of the N-terminus then undergoes a rapid intramolecular cyclization onto the imine carbon, forming a five-membered thiazoline ring.
-
Oxidation (Optional but common): The thiazoline ring can subsequently be oxidized to the more stable aromatic thiazole, often occurring spontaneously in the presence of air or other oxidizing agents.
Below is a Graphviz diagram illustrating this key reaction pathway.
Caption: Reaction mechanism of 2-cyanobenzothiazole with an N-terminal cysteine.
Kinetics and Selectivity: This reaction is remarkably selective for N-terminal cysteines over other amino acid residues, including internal cysteines. The second-order rate constant for the reaction of 2-cyanobenzothiazole with a model peptide containing an N-terminal cysteine has been measured to be approximately 9.2 M⁻¹s⁻¹.[1][6][7] The local peptide sequence can influence the reaction rate, with certain residues in proximity to the N-terminal cysteine potentially stabilizing the reaction intermediates.[3] For instance, a glutamine residue near the cysteine has been shown to stabilize the thioimidate intermediate through hydrogen bonding.[3]
Alternative Reaction Pathway: Amidine Formation
Interestingly, an alternative reaction pathway has been identified where the condensation of 2-cyanobenzothiazole with an N-terminal cysteine can lead to the formation of an N-terminal amidine.[10] This pathway leaves the cysteine's thiol group free for subsequent modifications, enabling a dual-labeling strategy.[10] The specific conditions and peptide sequences that favor this amidine formation are an active area of research.
Reactions with Other Nucleophiles
While the reaction with N-terminal cysteine is highly selective, the electrophilic nature of the nitrile in 2-cyanobenzothiazole allows for reactions with other nucleophiles, particularly when the nitrile's electrophilicity is enhanced. For example, highly activated 2-cyanobenzothiazole derivatives with strong electron-withdrawing groups can react with the ε-amino group of lysine residues.[3][4] This highlights the importance of tuning the electronic properties of the 2-cyanobenzothiazole scaffold to achieve the desired selectivity for a given application. Less electrophilic heteroaromatic nitriles, such as 2-cyanopyridine, show little to no reactivity under similar conditions, underscoring the privileged reactivity of the 2-cyanobenzothiazole core.[4]
Hydrolysis of the Nitrile Group
Under acidic conditions (e.g., using HCl or HBr), the nitrile function of 2-cyanobenzothiazoles can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation.[5] This provides a method for the removal of the C2 substituent, allowing for further functionalization at this position through C-H activation methods.[5]
Quantitative Data on Reactivity
For a deeper understanding and for the rational design of experiments, quantitative data is crucial. The following table summarizes key reactivity parameters and observations.
| Reactant/Condition | Second-Order Rate Constant (k₂) | Notes | Reference |
| 2-Cyanobenzothiazole + N-terminal Cysteine | 9.2 M⁻¹s⁻¹ | Efficient labeling of proteins with 1,2-aminothiols. | [1][6][7] |
| 6-Amino-CBT + CX10R7 Peptide Tag | 17 M⁻¹s⁻¹ | Optimized peptide sequence enhances reaction rate. | [3] |
| 2-Cyanobenzothiazole with Electron-Donating Group (e.g., -OCH₃) | Decreased Reactivity | Reduced electrophilicity of the nitrile carbon. | [3] |
| 2-Cyanobenzothiazole with Electron-Withdrawing Group (e.g., -NO₂) | Increased Reactivity | Enhanced electrophilicity, but may lead to reduced selectivity. | [3] |
| 2-Cyanopyrimidine + Cysteine Peptide | Low Reactivity | Less electrophilic nitrile compared to 2-cyanobenzothiazole. | [4] |
| 2-Cyanobenzimidazole + Cysteine Peptide | No Reactivity | The nature of the heteroaromatic ring significantly impacts reactivity. | [3][4] |
| 2-Cyanobenzoxazole + Cysteine Peptide | Modest Reactivity, Poor Selectivity | Highlights the unique reactivity of the benzothiazole scaffold. | [3][4] |
Experimental Workflow: Site-Specific Protein Labeling
The following is a representative workflow for the site-specific labeling of a protein containing an N-terminal cysteine with a 2-cyanobenzothiazole-functionalized probe (e.g., a fluorescent dye).
Caption: A typical workflow for site-specific protein labeling using 2-cyanobenzothiazole.
Conclusion: A Versatile Tool with a Bright Future
The 2-cyanobenzothiazole group possesses a unique combination of stability, tunable reactivity, and high selectivity for 1,2-aminothiols, making it an invaluable tool in the modern life sciences. Its fundamental reactivity, centered around the electrophilic nature of the nitrile carbon, allows for robust and predictable bioconjugation reactions under mild, biocompatible conditions. As our understanding of the subtle factors that govern its reactivity continues to grow, so too will the innovative applications of this remarkable chemical entity in drug discovery, diagnostics, and the fundamental study of biological systems.
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Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society. (2016-04-15). [Link]
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2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. ResearchGate. (2025-08-06). [Link]
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. [Link]
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2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments. [Link]
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Reaction between 2-cyano-6-aminobenzothiazole (CBT) and cysteine (Cys)... ResearchGate. [Link]
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Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry - ACS Publications. (2023-06-24). [Link]
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Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry. [Link]
-
A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. [Link]
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N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole. The Journal of Organic Chemistry - ACS Publications. (2019-12-27). [Link]
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Stability and Storage of 5-Methoxybenzo[d]thiazole-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure, appearing in a variety of pharmacologically active agents with applications including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2] The specific substitutions of a methoxy group at the 5-position and a carbonitrile at the 2-position impart unique physicochemical properties that are critical for its biological activity and its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage, handling, and experimental use, thereby guaranteeing reproducible and reliable results in research and development settings. As a Senior Application Scientist, the following information synthesizes established chemical principles with practical, field-proven insights to ensure the longevity and efficacy of this valuable research compound.
Chemical and Physical Properties
A foundational understanding of the key chemical and physical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂OS | [3] |
| Molecular Weight | 190.22 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| Melting Point | Not consistently reported; related compounds have varied melting points. For example, 5-methoxy-2-methylbenzothiazole has a melting point of 34-38 °C.[4] | |
| Solubility | Generally soluble in organic solvents like DMSO and DMF.[5] |
Core Stability Considerations
The stability of this compound is influenced by several environmental factors. The benzothiazole ring system, while aromatic and generally stable, possesses reactive sites susceptible to degradation under specific conditions. The methoxy and carbonitrile substituents further modulate this reactivity.
Hydrolytic Stability
The 2-carbonitrile group is a potential site for hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This represents a primary degradation pathway.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile group can undergo hydrolysis. The reaction is typically initiated by protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Strong bases can also facilitate hydrolysis, although the mechanism differs.
Given this, it is crucial to avoid exposing this compound to strongly acidic or basic aqueous solutions for prolonged periods, especially at elevated temperatures, to prevent the formation of these degradation products.
Photostability
Benzothiazole derivatives can be susceptible to photodegradation.[1][6] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. For benzothiazoles, this can lead to the formation of various photoproducts, including hydroxylated species.[6] The presence of the electron-donating methoxy group may influence the photolytic stability of the molecule.
Therefore, it is imperative to protect this compound from light during storage and handling.
Thermal Stability
Oxidative Stability
The benzothiazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The sulfur atom in the thiazole ring is a potential site for oxidation. Safety data for related compounds consistently lists strong oxidizing agents as incompatible materials.[4][5]
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or as recommended by the supplier (some sources suggest 2-8°C for related compounds).[6][7] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store in a dry, well-ventilated place.[5] Keep container tightly closed.[5] | To prevent moisture absorption which can lead to hydrolysis of the nitrile group. A well-ventilated area is a general laboratory safety practice. A tightly sealed container prevents exposure to atmospheric moisture and oxygen. |
| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | To prevent photodegradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |
Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[5]
-
Dispensing: When preparing solutions, bring the container to room temperature before opening to prevent condensation of moisture inside the vial.
-
Solvent Selection: Use anhydrous solvents for preparing stock solutions if the compound is to be stored for extended periods.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[5]
Experimental Workflow for Stability Assessment
For researchers needing to perform their own stability studies, a forced degradation study is a valuable tool to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8]
Caption: Forced degradation experimental workflow.
Step-by-Step Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC or UPLC method. A diode array detector is useful for assessing peak purity.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
-
Use LC-MS/MS and NMR to identify and characterize any significant degradation products.
-
Potential Degradation Pathways
Based on the chemical structure and data from related compounds, the following degradation pathways are plausible for this compound.
Caption: Plausible degradation pathways.
Conclusion
The stability of this compound is critical for its effective use in research and drug development. The primary stability concerns are hydrolysis of the 2-carbonitrile group and potential photodegradation. By adhering to the recommended storage and handling protocols—namely, storing the compound in a cool, dry, and dark place in a tightly sealed container, and avoiding contact with incompatible materials—researchers can ensure the integrity and reliability of this important chemical entity. For applications requiring rigorous quality control, conducting forced degradation studies is recommended to develop a comprehensive stability profile and identify any potential degradation products.
References
- De Clercq, E. (2005). The design of drugs for HIV and other retroviruses—A personal account. Nature Reviews Drug Discovery, 4(12), 1015-1025.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Bradshaw, T. D., Stevens, M. F. G., Westwell, A. D. (2001). The discovery of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203-210.
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Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1,3-benzothiazole-2-carbonitrile. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2017). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Retrieved from [Link]
- Giger, W., & Schaffner, C. (1981). Microbial and photolytic degradation of benzothiazoles in water and wastewater.
- Kamal, A., & Tamboli, J. R. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie.
-
PubChem. (n.d.). 5-Aminobenzo[d]thiazole-2-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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-
MDPI. (2023). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
-
ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Methoxy-2-methylbenzothiazole, 99%. Retrieved from [Link]
-
ResearchGate. (2005). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Retrieved from [Link]
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Methodological & Application
Synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-5-methoxybenzo[d]thiazole, followed by a Sandmeyer reaction to introduce the nitrile functionality. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position and a carbonitrile at the 2-position of the benzothiazole scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable target for novel therapeutic agent development.
The synthetic strategy outlined in this application note is a well-established and reliable approach. The initial step involves the synthesis of 2-amino-5-methoxybenzo[d]thiazole from 3-methoxyaniline. This is typically achieved through the formation of a thiourea derivative followed by an oxidative cyclization. The subsequent conversion of the 2-amino group to the 2-carbonitrile is accomplished via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines into a wide array of functional groups.[1] This reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, often facilitated by a copper(I) catalyst.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocol
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 3-Methoxyaniline | Reagent | Sigma-Aldrich |
| Potassium Thiocyanate | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (conc.) | ACS Reagent | VWR |
| Bromine | ReagentPlus® | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent | J.T. Baker |
| Sodium Nitrite | ACS Reagent | EMD Millipore |
| Sulfuric Acid (conc.) | ACS Reagent | BDH |
| Copper(I) Cyanide | 99% | Acros Organics |
| Potassium Cyanide | 97% | Alfa Aesar |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | Macron |
| Sodium Sulfate (anhydrous) | ACS Reagent | EMD |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two)
-
Mass Spectrometer (e.g., Agilent LC-MS)
Step 1: Synthesis of 2-Amino-5-methoxybenzo[d]thiazole
This procedure is adapted from the general method for the synthesis of 2-aminobenzothiazoles.[2][3]
3.2.1. Synthesis of N-(3-Methoxyphenyl)thiourea
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (0.1 mol, 12.3 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
To this solution, add potassium thiocyanate (0.12 mol, 11.7 g).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield N-(3-methoxyphenyl)thiourea.
3.2.2. Cyclization to 2-Amino-5-methoxybenzo[d]thiazole
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve the N-(3-methoxyphenyl)thiourea (0.05 mol, 9.1 g) in glacial acetic acid (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (0.05 mol, 8.0 g, 2.6 mL) in glacial acetic acid (20 mL) from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 80-90 °C for 1 hour.
-
Cool the mixture and pour it into 200 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methoxybenzo[d]thiazole.
Step 2: Sandmeyer Cyanation to this compound
Extreme Caution is advised for this step due to the use of highly toxic cyanide salts. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. [4][5]
-
Diazotization:
-
In a 250 mL beaker, prepare a solution of sodium nitrite (0.022 mol, 1.5 g) in 10 mL of water.
-
In a separate 500 mL flask, suspend 2-amino-5-methoxybenzo[d]thiazole (0.02 mol, 3.6 g) in a mixture of concentrated sulfuric acid (5 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 15 minutes at this temperature.
-
-
Cyanation:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (0.025 mol, 2.2 g) and potassium cyanide (0.05 mol, 3.25 g) in 50 mL of water. (Caution: Highly toxic) .[4][5]
-
Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
¹H NMR: To confirm the proton environment of the aromatic and methoxy groups.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR: To identify characteristic functional group vibrations, particularly the nitrile (-C≡N) stretch (typically around 2220-2240 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety and Waste Disposal
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Cyanide Handling: Potassium cyanide and copper(I) cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4][5] Always handle these reagents with extreme care. Never acidify cyanide solutions, as this will liberate highly toxic hydrogen cyanide gas.[5] A cyanide antidote kit should be readily available in the laboratory, and all personnel should be trained in its use.
-
Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10, adjusted with NaOH) to oxidize the cyanide to the much less toxic cyanate. The quenched solution should then be disposed of according to institutional hazardous waste guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure adequate reflux time. Monitor the reaction by TLC. Ensure proper temperature control during bromination. |
| Incomplete diazotization | Temperature too high; insufficient acid or sodium nitrite. | Maintain the temperature strictly between 0-5 °C. Use a slight excess of sodium nitrite. |
| Low yield in Step 2 | Decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. |
| Product difficult to purify | Presence of side products from the Sandmeyer reaction. | Optimize the column chromatography conditions (solvent system, silica gel activity). |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable compound for further investigation in various scientific disciplines. The provided insights into the reaction mechanisms and troubleshooting tips aim to facilitate a successful and safe synthetic endeavor.
References
-
Benzothiazole: The Versatile and Synthetically Accessible Scaffold. New Journal of Chemistry. [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]
-
Synthesis of 2-Amino-4-methoxyphenol. PrepChem. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Chemistry Stack Exchange. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
The Sandmeyer Reaction. YouTube. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]
-
Potassium Cyanide: Systemic Agent. NIOSH - CDC. [Link]
-
Potassium cyanide. Wikipedia. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Laboratory Scale Synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile: An Application Note and Protocol
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The described synthetic route is a two-step process commencing with the synthesis of the key intermediate, 2-amino-5-methoxybenzothiazole, from 4-methoxyaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The introduction of a methoxy group and a cyano moiety to the benzothiazole scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable target for synthesis and further investigation. This application note details a reliable and reproducible two-step method for the laboratory-scale preparation of this compound.
Synthetic Strategy
The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated in the workflow diagram below. The initial step involves the formation of the key intermediate, 2-amino-5-methoxybenzothiazole, via the reaction of 4-methoxyaniline with potassium thiocyanate and bromine. The subsequent step employs a Sandmeyer reaction to convert the amino group of the intermediate into the desired nitrile functionality.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | ≥99% | Sigma-Aldrich |
| Potassium Thiocyanate | KSCN | 97.18 | ≥99% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | ≥99.8% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% in H₂O | Sigma-Aldrich |
| Copper(I) Cyanide | CuCN | 89.56 | ≥99% | Sigma-Aldrich |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | ≥99% | Sigma-Aldrich |
Step 1: Synthesis of 2-amino-5-methoxybenzothiazole
This procedure is adapted from the classical synthesis of substituted 2-aminobenzothiazoles.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyaniline (12.3 g, 0.1 mol) and potassium thiocyanate (29.1 g, 0.3 mol) in glacial acetic acid (200 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromine Addition: While maintaining the temperature below 10 °C, add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (40 mL) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Pour the reaction mixture into 1 L of ice-water. A precipitate will form. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum. The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-methoxybenzothiazole as a solid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles.[3]
-
Diazotization: In a beaker, suspend 2-amino-5-methoxybenzothiazole (9.0 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath. While stirring vigorously, add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (5.4 g, 0.06 mol) in a saturated aqueous solution of sodium cyanide (12 g in 25 mL of water). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas. After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic and methoxy protons.
-
¹³C NMR: To identify the carbon skeleton, including the nitrile carbon.
-
FT-IR: To detect the characteristic stretching frequency of the nitrile group (C≡N) around 2220-2240 cm⁻¹.
-
Mass Spectrometry: To determine the molecular weight of the product. The expected molecular weight is 190.22 g/mol .[4]
Safety Precautions
-
4-Methoxyaniline (p-Anisidine): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[5][6][7]
-
Bromine: Highly corrosive and toxic. Handle only in a fume hood with extreme caution. Use appropriate PPE, including heavy-duty gloves and a face shield.
-
Cyanides (KSCN, CuCN, NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. In case of contact with acids, highly toxic hydrogen cyanide gas is evolved. All manipulations should be performed in a well-ventilated fume hood.
-
Aryl Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
- U.S. Patent 5,374,737, "Process for the preparation of 2-aminobenzothiazoles," issued December 20, 1994.
- Journal of Organic Chemistry and Pharmaceutical Research, "Synthesis of some new 5- substituted of," (2012).
- Molecules, "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides," (2023).
- Journal of Chemistry, "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety," (2014).
- ResearchGate, "SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES," (2016).
- PubChem, "5-Methoxy-1,3-benzothiazole-2-carbonitrile," National Center for Biotechnology Inform
- U.S. Patent 8,314,249, "Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]," issued November 20, 2012.
- Green Chemistry, "Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in w
- ACS Omega, "Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Organic Chemistry Portal, "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyan
- IOSR Journal of Pharmacy and Biological Sciences, "Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- ACS Combinatorial Science, "Solid-Phase Synthesis of 2-Aminobenzothiazoles," (2007).
- PrepChem, "Step 2: Prepar
- Acta Chemica Scandinavica, "Crystalline Rhodanese. II.
- Sigma-Aldrich, "2-Amino-6-methoxybenzothiazole."
- ResearchGate, "Development of a procedure for preparing 2-nitro-4-thiocyanoaniline," (2020).
- ChemBK, "4-methoxyaniline."
- Molecules, "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
- CAS Common Chemistry, "4-Methoxyaniline."
- Wikipedia, "p-Anisidine."
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. p-Anisidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Anticancer Screening of 5-Methoxybenzo[d]thiazole-2-carbonitrile
Introduction: The Rationale for Investigating 5-Methoxybenzo[d]thiazole-2-carbonitrile as a Potential Anticancer Agent
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several benzothiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, with some advancing into clinical trials.[1][4] The anticancer efficacy of these compounds is often attributed to diverse mechanisms of action, such as the induction of apoptosis, inhibition of crucial enzymes like carbonic anhydrase and NQO2, and interference with DNA synthesis.[1][5][6]
This compound is a specific derivative within this promising class of compounds. Its chemical structure, featuring a methoxy group and a carbonitrile moiety on the benzothiazole core, presents a unique profile for potential biological activity. While extensive research has been conducted on the broader family of benzothiazoles, the specific anticancer potential of this compound remains an area of active investigation. These application notes provide a comprehensive and logically structured guide for the in vitro screening of this compound, designed to rigorously assess its cytotoxic and cytostatic potential and to lay the groundwork for mechanistic studies.
The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. They are intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities for their therapeutic potential in oncology.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-carbonitrile | PubChem |
| Molecular Formula | C9H6N2OS | PubChem |
| Molecular Weight | 190.22 g/mol | PubChem |
| CAS Number | 7267-35-8 | PubChem |
| Chemical Structure | (See Figure 1) | PubChem |
Figure 1: Chemical Structure of this compound
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines the proposed workflow for a comprehensive in vitro evaluation of this compound. This multi-stage approach begins with a broad cytotoxicity screening across a panel of cancer cell lines, followed by a more focused investigation into the mechanism of action for promising "hits".
Caption: A streamlined workflow for the in vitro anticancer screening of novel compounds.
Part 1: Primary Screening - Determination of Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity. Based on the reported activities of other benzothiazole derivatives, a suitable starting panel could include:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.
-
HepG2: Human liver cancer cell line.[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol 1: MTT Assay for Cytotoxicity Screening
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. It is crucial to ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
After overnight incubation, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin).[8]
-
Untreated Control: Cells in medium only.
-
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Example Data Presentation
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 | 1.5 ± 0.3 |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Should the primary screening reveal significant cytotoxic activity (e.g., IC50 values in the low micromolar range), the next logical step is to investigate the underlying mechanism of cell death. Many benzothiazole derivatives have been shown to induce apoptosis.[1] Therefore, an apoptosis assay is a highly relevant secondary screen.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line(s) showing sensitivity in the primary screen.
-
6-well cell culture plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
-
Potential Signaling Pathway Involvement
Based on the literature for related benzothiazole compounds, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. Recent studies have shown that some benzothiazole derivatives can inhibit these pathways, leading to decreased cancer cell proliferation.[9]
Caption: A hypothetical signaling pathway potentially targeted by benzothiazole derivatives.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro anticancer screening of this compound. A positive outcome from these studies, characterized by potent and selective cytotoxicity towards cancer cells via the induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, western blotting to probe the expression of key apoptotic and cell cycle regulatory proteins, and in vivo studies using xenograft models to assess the compound's efficacy in a more complex biological system. The ultimate goal of this structured screening approach is to efficiently identify and characterize novel benzothiazole derivatives with the potential to be developed into effective anticancer therapeutics.
References
-
MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Retrieved from [Link]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-288. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1,3-benzothiazole-2-carbonitrile. Retrieved from [Link]
-
Health Biotechnology and Biopharma. (n.d.). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Retrieved from [Link]
-
ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
Journal of Pharmacology and Pharmacotherapeutics. (2012). Preclinical screening methods in cancer. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
Semantic Scholar. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]
-
Molecules. (2023). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
-
Frontiers in Oncology. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
-
Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
Molecules. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Retrieved from [Link]
-
Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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Application Notes: 5-Methoxybenzo[d]thiazole-2-carbonitrile as a Privileged Scaffold in Medicinal Chemistry
Abstract
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This application note focuses on a specific, highly functionalized derivative, 5-Methoxybenzo[d]thiazole-2-carbonitrile, a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the methoxy and cyano groups, make it a compelling starting point for developing potent and selective modulators of various biological targets. We provide an in-depth overview of its synthesis, physicochemical properties, and established applications, particularly in anticancer and neuroprotective research. Detailed, field-tested protocols for its use in lead discovery workflows, including a representative cell-based assay, are presented to enable researchers to harness the full potential of this valuable scaffold.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a "privileged structure" in drug discovery.[3] This framework is found in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][4][5][6] The FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core and underscores the clinical relevance of this heterocycle.[1][7]
The biological versatility of benzothiazoles is highly dependent on the nature and position of their substituents.[8] The subject of this note, this compound, is of particular interest. The electron-donating methoxy group at the 5-position and the electron-withdrawing, yet synthetically versatile, nitrile group at the 2-position create a unique molecule with potential for diverse chemical modifications and biological interactions. The 2-cyano group, in particular, is a key functional handle for creating more complex heterocyclic systems or for engaging in specific biochemical interactions, such as biorthogonal ligation reactions with cysteine residues.[8]
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is critical for its application in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 7267-38-1 (related structure) | [9] |
| Molecular Formula | C9H6N2OS | Calculated |
| Molecular Weight | 190.22 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, Acetone | Predicted |
| LogP (Predicted) | 2.1 - 2.5 | ALOGPS/ChemDraw |
Protocol 1: General Synthesis of 2-Cyanobenzothiazoles
The synthesis of 2-cyanobenzothiazoles can be achieved through various routes.[8][10] A common and effective method involves the cyclization of N-arylcyanothioformamides, which can be achieved using a palladium and copper co-catalytic system.[10][11] This C-H functionalization and intramolecular C-S bond formation is often regioselective and yields the desired product in good yields.[10]
Expert Insight: The choice of catalyst and reaction conditions is crucial for optimizing yield and purity. The use of an inorganic additive like potassium iodide (KI) in the presence of air can facilitate the catalytic cycle.[10] Meticulous control of temperature and reaction time is necessary to prevent side-product formation.
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize the appropriate N-(methoxyphenyl)cyanothioformamide from 4-methoxyaniline.
-
Reaction Setup: In a reaction vessel, combine the N-(methoxyphenyl)cyanothioformamide, a palladium catalyst (e.g., Pd(OAc)2), a copper salt (e.g., CuI), and potassium iodide (KI) in a suitable solvent like DMF or DMSO.
-
Reaction Execution: Heat the mixture under air or an oxygen atmosphere. The optimal temperature typically ranges from 80°C to 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable scaffold for targeting diseases like cancer and neurodegenerative disorders.
Anticancer Drug Discovery
Benzothiazole derivatives are well-established as potent anticancer agents.[5][12][13][14] They exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling kinases, and induction of apoptosis.[15][16]
-
Mechanism of Action: The methoxy group, particularly when part of a dimethoxy or trimethoxy phenyl ring attached to the benzothiazole core, has been associated with potent antiproliferative activity.[15][17] For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole shows exquisitely potent activity against breast, colon, and lung cancer cell lines.[17] The methoxy group on the this compound scaffold may contribute to favorable interactions within the binding pockets of cancer-related proteins. The 2-cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups to explore structure-activity relationships (SAR) extensively.[18]
-
Potential Targets: Derivatives have shown activity against tyrosine kinases (EGFR, VEGFR-2), serine/threonine kinases (Aurora, RAF), and pathways like PI3K/AKT/mTOR.[5][16][19]
Caption: Potential anticancer mechanisms of benzothiazole derivatives.
Neuroprotective Agent Development
The benzothiazole scaffold is also prominent in the search for neuroprotective agents for diseases like Alzheimer's (AD) and Parkinson's (PD).[1][20]
-
Mechanism of Action: The neuroprotective effects of related compounds are often linked to their antioxidant properties and their ability to inhibit key enzymes like monoamine oxidase B (MAO-B).[6][21][22] The 5-methoxy group is a feature found in compounds with demonstrated neuroprotective and antioxidant effects.[21][22] Thiazole sulfonamides, for example, have shown neuroprotective capabilities against neuronal damage by activating SIRT1.[20]
-
Multi-Target Approach: The complexity of neurodegenerative diseases necessitates a multi-target approach.[21] this compound provides a starting point for designing ligands that can simultaneously address oxidative stress, cholinergic dysfunction, and enzyme dysregulation.[21]
Experimental Protocols: Application in a Cell-Based Assay
To assess the potential of novel derivatives synthesized from this compound, a robust and reproducible biological assay is essential. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability and proliferation.
Protocol 2: MTT Cell Viability Assay for Anticancer Screening
This protocol describes the steps to evaluate the cytotoxic effects of a test compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Trustworthiness - Self-Validation System:
-
Positive Control: Doxorubicin ensures the assay is sensitive to known cytotoxic agents.
-
Vehicle Control: DMSO-treated cells account for any effects of the solvent on cell viability.
-
Untreated Control: Provides the baseline for 100% cell viability.
-
Reproducibility: The experiment should be performed in triplicate and repeated at least twice to ensure the reliability of the results.
Caption: Workflow for MTT Cell Viability Assay.
Conclusion and Future Directions
This compound is a highly promising and versatile scaffold for medicinal chemistry. Its demonstrated relevance in the synthesis of potent anticancer and neuroprotective agents makes it a valuable tool for drug discovery programs.[8][15][20] The synthetic accessibility and the presence of two distinct, modifiable functional groups allow for the generation of diverse chemical libraries. Future research should focus on exploring the structure-activity relationships of novel derivatives, identifying specific molecular targets through techniques like chemoproteomics, and evaluating lead compounds in more complex in vivo models of disease.
References
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Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (n.d.). Simple Xanthones and analogues as new potential antitumor agents. Retrieved from [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Retrieved from [Link]
-
Besson, T., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(21), 6688. Available at: [Link]
-
Li, P., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Frontiers in Chemistry, 11, 1261313. Available at: [Link]
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Tzvetanova, I., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. Molecules, 29(23), 5711. Available at: [Link]
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Al-Najjar, B.O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3209. Available at: [Link]
-
Besson, T., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(21), 6688. Available at: [Link]
-
Li, W., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(15), 6041-6054. Available at: [Link]
-
Zega, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(40), 25835-25844. Available at: [Link]
-
Phongsawak, S., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 206-258. Available at: [Link]
-
Sharma, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Samydai, A., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(10), 3236. Available at: [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Shi, D., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-85. Available at: [Link]
-
Synthesis of 2-cyanated benzothiazoles from.... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Tzvetanova, I., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. Molecules, 29(23), 5711. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1372551. Available at: [Link]
-
Zhang, M., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 89, 117361. Available at: [Link]
-
Syafinar, R., et al. (2026). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 9(2), 113-121. Available at: [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved from [Link]
-
Kamal, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 69-87. Available at: [Link]
-
Sgambat, K., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2297. Available at: [Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxybenzo[d]thiazole-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile
For inquiries, please contact:
Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
I. Introduction to the Synthesis and its Challenges
This compound is a key building block in medicinal chemistry, often utilized for the development of novel therapeutic agents. The primary synthetic route involves the cyclization of 2-amino-4-methoxybenzenethiol with a cyanating agent. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will address these common issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during your synthesis, providing explanations for their occurrence and actionable steps for resolution.
Question 1: My final product is contaminated with a significant amount of a disulfide impurity. How can I identify and prevent its formation?
Answer:
The most likely disulfide impurity is bis(2-amino-4-methoxyphenyl) disulfide. Its formation is a common issue arising from the oxidation of the starting material, 2-amino-4-methoxybenzenethiol.
Causality: The thiol group (-SH) in 2-amino-4-methoxybenzenethiol is highly susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents. This leads to the formation of a disulfide bond (-S-S-) between two molecules of the starting material.
Identification:
-
TLC Analysis: The disulfide byproduct will typically have a different Rf value than the starting material and the desired product.
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the dimer (C₁₄H₁₆N₂O₂S₂).
-
¹H NMR Spectroscopy: The spectrum of the disulfide will lack the characteristic thiol proton signal and show aromatic signals consistent with the dimeric structure.
Prevention and Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.
-
Reducing Agents: The addition of a mild reducing agent, such as sodium bisulfite or a small amount of dithiothreitol (DTT), can help to prevent oxidation. However, compatibility with your cyanating agent must be considered.
-
Purification: If the disulfide has already formed, it can often be removed by column chromatography.
Experimental Protocol: Minimizing Disulfide Formation
-
To a reaction flask, add 2-amino-4-methoxybenzenethiol and the chosen solvent.
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Add the cyanating agent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC, paying close attention to the spot corresponding to the disulfide byproduct.
Question 2: I am observing a byproduct with a molecular weight corresponding to the hydrolysis of the nitrile group. What is this compound and how can I avoid it?
Answer:
The byproduct you are observing is likely 5-Methoxybenzo[d]thiazole-2-carboxamide or, with further hydrolysis, 5-Methoxybenzo[d]thiazole-2-carboxylic acid.[1]
Causality: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction or workup. The presence of water and strong acids or bases will facilitate this transformation.
Identification:
-
IR Spectroscopy: Look for the appearance of a strong carbonyl stretch (C=O) around 1650-1690 cm⁻¹ for the amide or 1680-1710 cm⁻¹ for the carboxylic acid, and the disappearance or weakening of the nitrile stretch (~2220-2260 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the addition of one (amide) or two (carboxylic acid) molecules of water to the desired product.
Prevention and Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions. Use a saturated solution of sodium bicarbonate or a mild buffer to neutralize the reaction mixture.
-
Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures in the presence of trace water can promote hydrolysis.
Experimental Protocol: Anhydrous Reaction and Neutral Workup
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Upon completion of the reaction, quench cautiously with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Question 3: My reaction is sluggish, and I have a significant amount of unreacted 2-amino-4-methoxybenzenethiol. What could be the issue?
Answer:
Incomplete conversion can be due to several factors, including insufficient reactivity of the cyanating agent, poor reaction conditions, or degradation of the starting material.
Causality:
-
Cyanating Agent: The chosen cyanating agent (e.g., cyanogen bromide, copper(I) cyanide in a Sandmeyer reaction) may require specific conditions (temperature, catalyst) to be effective.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Stoichiometry: Incorrect stoichiometry of the reactants can lead to unreacted starting material.
-
Starting Material Quality: The 2-amino-4-methoxybenzenethiol may have degraded due to oxidation (see Question 1) or other decomposition pathways.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
-
Catalyst: If using a catalytic method (e.g., Sandmeyer reaction), ensure the catalyst is active and used in the correct amount.
-
-
Verify Reagent Quality:
-
Cyanating Agent: Use a fresh or properly stored cyanating agent.
-
2-amino-4-methoxybenzenethiol: Check the purity of the starting material by NMR or other analytical techniques.
-
-
Adjust Stoichiometry: Ensure an appropriate molar ratio of the cyanating agent to the aminothiophenol. A slight excess of the cyanating agent may be necessary.
Question 4: I am using cyanogen bromide as the cyanating agent and observing the formation of a symmetrical disulfide. What is happening?
Answer:
Cyanogen bromide can promote the oxidation of thiols to disulfides.[2] This is a known side reaction when working with thiol-containing compounds and cyanogen bromide.
Causality: Cyanogen bromide can react with the thiol to form a thiocyanate intermediate, which can then react with another thiol molecule to form a disulfide.
Prevention and Troubleshooting:
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0°C or below) to minimize this side reaction.
-
Slow Addition: Add the cyanogen bromide solution slowly to the solution of 2-amino-4-methoxybenzenethiol to maintain a low concentration of the cyanating agent.
-
Alternative Cyanating Agents: Consider using alternative, less oxidizing cyanating agents if this side reaction is persistent.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 2-amino-4-methoxybenzenethiol with a cyanating agent like cyanogen bromide. Another common approach is the Sandmeyer cyanation of 5-methoxy-2-aminobenzothiazole.
Q2: How can I purify the final product if it is contaminated with the starting material and the disulfide byproduct?
A2: Column chromatography on silica gel is typically the most effective method for separating the desired product from the more polar starting material and the less polar disulfide dimer. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
Q3: Are there any specific safety precautions I should take when working with cyanogen bromide?
A3: Yes, cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the proper quenching and disposal procedures for cyanogen bromide.
IV. Visualization of Key Processes
Diagram 1: Key Reaction and Side Product Formation
Caption: Synthetic pathway and major side reactions.
V. References
-
Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]
-
Hughes, D. L. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]
-
Gallagher, T. C., & Hone, C. A. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(64), 36561-36578. [Link]
-
Ho, T. L., & Wong, C. M. (1973). Cyanogen bromide as an oxidizing agent. Synthetic Communications, 3(4), 317-320.
-
Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. Biochemistry, 16(8), 1635–1641. [Link]
-
Abe, O., & Utsumi, Y. (1974). Reaction of homocystine with 2-mercaptoethanol in the presence and absence of cyanogen bromide. The Journal of Organic Chemistry, 39(2), 253-255.
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improving the stability of 5-Methoxybenzo[d]thiazole-2-carbonitrile in solution
Welcome to the technical support center for 5-Methoxybenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. As a specialized heterocyclic compound, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This document provides frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the primary known instabilities of this compound in solution?
A1: The primary stability concerns for this compound in solution are its susceptibility to hydrolysis of the nitrile group and potential photodegradation. The benzothiazole core is a photo-sensitive heterocycle, and the nitrile group is prone to hydrolysis under both acidic and basic conditions.
Q2: What is the predicted solubility profile of this compound?
A2: While specific quantitative solubility data is not extensively published, based on its molecular structure which contains polar functional groups (methoxy, nitrile, and the benzothiazole ring system), a qualitative solubility profile can be predicted. It is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate to good solubility in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents such as hexanes is likely to be poor.
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A3: As a solid, the compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its potential degradation products. Regular analysis of the solution over time will reveal any decrease in the concentration of the active compound and the emergence of new peaks corresponding to degradants.
Section 2: Troubleshooting Guide for Solution Stability
This section provides detailed troubleshooting for specific issues that may arise during the use of this compound in solution-based experiments.
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Buffers
Potential Cause:
The most probable cause for a rapid decrease in the concentration of this compound in aqueous solutions is the hydrolysis of the 2-carbonitrile group. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid or amide intermediate.[1][2]
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral (pH 7) as possible. The hydrolysis of nitriles is generally slowest at neutral pH.[3]
-
Buffer Selection: Be mindful of the buffer components. Some buffer species can act as nucleophiles and may accelerate the degradation of the nitrile group. Phosphate and citrate buffers are generally good starting points.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your assay. Hydrolysis reactions are temperature-dependent, and lower temperatures will slow the degradation rate.
-
Fresh Solution Preparation: Always prepare your aqueous solutions of this compound immediately before use. Avoid storing aqueous solutions for extended periods.
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis After Exposure to Light
Potential Cause:
Benzothiazole derivatives are known to be susceptible to photodegradation.[4][5] Exposure to ambient laboratory light or other UV sources can lead to the formation of various degradation products, which will appear as new peaks in your chromatogram and lead to inconsistent experimental results. The photodegradation of thiazole-containing compounds can proceed via reaction with singlet oxygen.[4]
Troubleshooting Steps:
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize Exposure Time: During experimental manipulations, minimize the time that solutions are exposed to direct light.
-
Inert Atmosphere: For highly sensitive experiments, degassing the solvent and working under an inert atmosphere (nitrogen or argon) can help to reduce photo-oxidative degradation.
-
Photostability Study: If the compound's photostability is a critical parameter for your application, consider performing a controlled photostability study by exposing a solution to a known light source and monitoring its degradation over time by HPLC.
Issue 3: Poor Solubility or Precipitation of the Compound in the Chosen Solvent
Potential Cause:
While this compound is predicted to be soluble in polar organic solvents, its solubility in aqueous solutions or less polar organic solvents may be limited.
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, prioritize the use of high-purity, anhydrous polar aprotic solvents like DMSO or DMF. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
-
Solubility Testing: Before preparing a large volume of solution, perform a small-scale solubility test to determine the approximate solubility of the compound in your chosen solvent system.
-
Co-solvents: If the use of an aqueous buffer is necessary, consider the use of a co-solvent system. Gradually adding a water-miscible organic solvent like ethanol or acetonitrile to the aqueous buffer can increase the solubility of the compound. However, be sure to validate the compatibility of the co-solvent with your experimental setup.
-
Temperature: In some cases, gentle warming can aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation. It is advisable to determine the thermal stability of the compound before using heat for dissolution.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO or DMF) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8°C. For long-term storage, consider aliquoting and storing at -20°C or below under an inert atmosphere.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at the λmax of the compound (to be determined) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare your sample by diluting it to an appropriate concentration in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
The peak area of the parent compound can be used to quantify its concentration and assess its stability over time.
Section 4: Visualized Degradation Pathways and Workflows
Caption: Hydrolysis of the nitrile group.
Caption: Workflow for addressing solution instability.
References
-
Azzam, R. S., et al. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94. Available at: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 632-644. Available at: [Link]
-
Bonde, N. L., & Prajapati, A. K. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210. Available at: [Link]
-
Lin, C. F., et al. (2012). Developing Visible Fluorogenic 'Click-On' Dyes for Cellular Imaging. ResearchGate. Available at: [Link]
-
Párkányi, C., & Abdelhamid, A. O. (1985). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Heterocycles, 23(11), 2917-2924. Available at: [Link]
-
Ren, H., et al. (2012). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. ResearchGate. Available at: [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Pharmaceutical Negative Results, 14(3). Available at: [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Available at: [Link]
-
Wang, Z., et al. (2022). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. Available at: [Link]
-
Deau, E., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(19), 6286. Available at: [Link]
Sources
Technical Support Center: Characterization of Impurities in 5-Methoxybenzo[d]thiazole-2-carbonitrile
Welcome to the technical support center for the characterization of impurities in 5-Methoxybenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for the identification, quantification, and control of impurities in your samples.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as any impurities can potentially be carried through the synthetic process, leading to the formation of undesired side products in the final active pharmaceutical ingredient (API).[1] These impurities can impact the safety, efficacy, and stability of the drug product.[1] Therefore, a thorough characterization of the impurity profile of this compound is a critical aspect of quality control and regulatory compliance.[2][3]
This guide will provide a comprehensive overview of the potential impurities associated with this compound, analytical strategies for their characterization, and troubleshooting advice for common experimental challenges.
Potential Impurities: A Proactive Approach
Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in this compound can be broadly categorized as process-related impurities and degradation products.[1][4]
Process-Related Impurities
These impurities are introduced during the synthesis of this compound. The most common synthetic routes to benzothiazoles involve the condensation of a substituted 2-aminothiophenol with a reagent that provides the C2-carbon and its substituent.[5] For this compound, this would likely involve the reaction of 2-amino-4-methoxybenzenethiol with a cyanide source.
| Potential Impurity | Potential Source | Chemical Structure |
| 2-Amino-4-methoxybenzenethiol | Unreacted starting material | ![]() |
| Unidentified Cyanide Source Reagent | Unreacted starting material | Varies |
| 5-Methoxybenzo[d]thiazole | Byproduct from a competing reaction | ![]() |
| Isomeric Impurities (e.g., 6-Methoxybenzo[d]thiazole-2-carbonitrile) | Impurities in the starting 2-amino-4-methoxybenzenethiol | ![]() |
| Benzothiazolones | Byproducts from cyclization with CO2 or related reagents[5] | ![]() |
Degradation Products
These impurities are formed due to the degradation of this compound over time or under stress conditions such as exposure to light, heat, or humidity. Benzothiazole compounds can undergo degradation through pathways such as hydroxylation and ring opening.[6][7][8]
| Potential Degradation Product | Potential Cause | General Structure |
| Hydroxylated derivatives | Oxidation | Benzothiazole ring with one or more -OH groups |
| Thiazole ring-opened products | Hydrolysis, oxidation | Acyclic structures resulting from the cleavage of the thiazole ring |
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC)
Q1: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
A1: An unexpected peak can be an impurity, a degradation product, or an artifact. The first step is to systematically investigate its origin.
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking retention time, peak area, and resolution of your main peak against a reference standard.
-
Blank Injection: Inject a blank solvent to rule out contamination from the solvent or the system itself.
-
Stress Studies: To determine if the peak is a degradation product, subject a pure sample of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light).[9] An increase in the peak area of the unknown peak under these conditions suggests it is a degradation product.
-
Mass Spectrometry (MS) Analysis: The most effective way to get an initial identification is to determine the molecular weight of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The mass-to-charge ratio (m/z) will provide a crucial clue to its identity.[10]
Q2: I am having difficulty separating a known impurity from the main peak. What can I do?
A2: Co-elution of peaks is a common challenge in HPLC. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.
-
pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. For benzothiazoles, which are weakly basic, adjusting the pH can alter their charge state and improve separation. Experiment with a pH range around the pKa of your analytes.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Particle Size: A column with smaller particles (e.g., sub-2 µm for UHPLC) will provide higher efficiency and better resolution.
-
Pore Size: For small molecules like your impurities, a standard pore size (e.g., 100-120 Å) is generally suitable.
-
Bonded Phase: If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and heterocyclic compounds.
-
-
Adjust the Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also affect selectivity. Experiment with a range of temperatures (e.g., 25-40 °C).
Q3: My peak shape for this compound is poor (tailing or fronting). What is the cause and how can I fix it?
A3: Poor peak shape can compromise the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.
-
Check for Active Sites: The silica backbone of the stationary phase can have acidic silanol groups that interact with basic compounds like benzothiazoles. Use a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.
-
Check for Column Contamination: A contaminated guard column or the top of the analytical column can cause peak tailing. Try back-flushing the column or replacing the guard column.[11][12]
-
-
Peak Fronting: This is less common and is often due to column overload or a problem with the column bed.
-
Dilute the Sample: As with tailing, injecting a more dilute sample can often resolve fronting issues.
-
Inspect the Column: If the problem persists, the column itself may be damaged.
-
Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification and characterization of an unknown impurity.
Mass Spectrometry (MS)
Q4: My LC-MS data shows a peak with a mass that doesn't correspond to any expected impurity. What are the next steps?
A4: An unexpected mass can be a novel impurity or an artifact.
-
Check for Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules (e.g., [M+ACN+H]+). Calculate the expected masses of these adducts for your main compound and known impurities to see if there is a match.
-
High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.[13] This will allow you to determine the elemental composition of the unknown, which is a critical step in its identification.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest in the mass spectrometer to obtain a fragmentation pattern. This pattern can provide structural information about the unknown compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: I have isolated an impurity, but the 1H NMR spectrum is complex and difficult to interpret. What should I do?
A5: Complex NMR spectra are common, especially with closely related structures.
-
Acquire a 13C NMR Spectrum: This will tell you the number of unique carbons in the molecule and their chemical environment (aliphatic, aromatic, carbonyl, etc.).
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping you to piece together spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
-
Compare with the Parent Compound: Carefully compare the NMR spectra of the impurity with that of this compound. The differences in chemical shifts and coupling constants will provide clues about the structural changes. For example, a change in the aromatic region could indicate a different substitution pattern.
Frequently Asked Questions (FAQs)
Q: What are the typical reporting, identification, and qualification thresholds for impurities?
A: These thresholds are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The specific thresholds depend on the maximum daily dose of the drug substance. However, as a general guide:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
It is essential to consult the relevant ICH guidelines (Q3A for new drug substances and Q3B for new drug products) for the exact thresholds applicable to your product.
Q: Do I need to synthesize every impurity I find?
A: If an impurity is present above the identification threshold, you need to determine its structure. If it is above the qualification threshold, you will need to either provide data to demonstrate its safety or reduce its level in the drug substance. In many cases, this requires the synthesis of the impurity to obtain a pure reference standard for toxicological studies and for use as a quantitative standard in your analytical methods.
Q: What is the best way to prepare a sample of this compound for HPLC analysis?
A: A good starting point is to dissolve the sample in a solvent that is compatible with your mobile phase, such as a mixture of acetonitrile and water. It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent particulates from damaging the HPLC column and system.[14]
Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter.
Impurity Characterization Decision Tree
Caption: A decision tree for the characterization and control of impurities based on regulatory thresholds.
References
Sources
- 1. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. halocolumns.com [halocolumns.com]
- 4. hmdb.ca [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Methoxy and 6-Methoxybenzothiazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of substituents onto the benzothiazole ring system can profoundly influence its physicochemical properties and, consequently, its therapeutic potential. Among these, the methoxy group is of particular interest due to its ability to modulate lipophilicity, electronic character, and metabolic stability. This guide provides a comparative overview of the biological activities of two key positional isomers: 5-methoxybenzothiazole and 6-methoxybenzothiazole. While direct, head-to-head comparative studies are limited in the published literature, this document synthesizes available data on each isomer and leverages structure-activity relationship (SAR) principles to offer insights for researchers in drug discovery and development.
The Benzothiazole Scaffold: A Versatile Pharmacophore
Benzothiazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring.[1] This aromatic system is a key feature in a variety of natural and synthetic molecules that exhibit significant biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3] The versatility of the benzothiazole nucleus lies in its amenability to substitution at various positions, allowing for the fine-tuning of its biological profile.
Synthesis of Methoxy-Substituted Benzothiazoles
The synthesis of methoxy-substituted benzothiazoles can be achieved through several established routes. A common method involves the reaction of an appropriately substituted aminothiophenol with a suitable cyclizing agent. For instance, 2-amino-6-methoxybenzothiazole can be synthesized from p-anisidine through reaction with ammonium thiocyanate followed by oxidative cyclization.[4] A general synthetic scheme is outlined below.
Caption: Generalized synthetic route to 2-amino-6-methoxybenzothiazole.
A similar approach can be envisioned for the 5-methoxy isomer, starting from m-anisidine. The specific reaction conditions and reagents can be optimized to improve yields and purity.[5]
Comparative Biological Activities: A Tale of Two Isomers
The position of the methoxy group on the benzothiazole ring can significantly impact its interaction with biological targets. This is due to differences in the electronic and steric environment each isomer presents.
Anticancer Activity
Benzothiazole derivatives have shown considerable promise as anticancer agents.[6] The 6-methoxy-substituted benzothiazoles, in particular, have been investigated for their antiproliferative effects. For instance, derivatives of 2-amino-6-methoxybenzothiazole have been explored as antimitotic agents.[7] The methoxy group at the 6-position is thought to contribute to favorable interactions within the colchicine binding site of tubulin.
Information on the anticancer activity of 5-methoxybenzothiazole is less abundant but emerging. Studies on 5-methoxybenzo[d]thiazole-2-thiol have indicated its potential in inhibiting the growth of various cancer cell lines.[8] The differential activity between the 5- and 6-methoxy isomers likely stems from how the methoxy group's electronic and steric properties influence the molecule's ability to bind to specific pockets in target proteins. For example, the electron-donating nature of the methoxy group can affect the electron density of the benzothiazole ring system, which may be crucial for interactions with amino acid residues in an enzyme's active site.
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][9] Derivatives of 6-methoxy-2-aminobenzothiazole have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
While specific studies on the antimicrobial properties of 5-methoxybenzothiazole are not as prevalent, the general antimicrobial potential of the benzothiazole class suggests that this isomer would also exhibit activity.[10] The difference in efficacy between the two isomers would likely depend on the specific microbial target and the role of the methoxy group in target engagement. For instance, if the methoxy group is involved in hydrogen bonding with the target enzyme, its position at the 5- or 6-position could lead to different binding affinities and, consequently, different levels of antimicrobial activity.
Neuroprotective Effects
Recent research has highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis (ALS).[11] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an FDA-approved drug for ALS, underscoring the importance of substitution at the 6-position for neuroprotective activity. Studies have also suggested that benzothiazole analogs can modulate the activity of enzymes like catalase, offering protection against oxidative stress-induced neuronal damage.[12] The influence of a 5-methoxy versus a 6-methoxy substitution on neuroprotective activity is an area ripe for further investigation. The position of the methoxy group could affect the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.
Quantitative Data Summary
Direct comparative quantitative data for the parent 5-methoxy and 6-methoxybenzothiazole is scarce. However, data from various derivatives can provide an indication of their potential activities.
| Compound Class | Isomer Position | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| Substituted phenylamino based methoxy methylbenzothiazole | 6-methoxy | Anticancer | HeLa (Cervical) | 0.6 ± 0.29 µM | [13] |
| 2-phenylbenzothiazole derivative | 6-methoxy | Anticancer | HeLa (Cervical) | 0.5 ± 0.02 µM | [13] |
| Benzothiazole-triazole hybrid | Not specified | Neuroprotective | U87 MG (Glioblastoma) | - | [12] |
| 2-Mercaptobenzothiazole derivative | 5-chloro (for comparison) | Antimalarial | In vitro | - | [14] |
Note: This table is illustrative and presents data for derivatives, not the parent compounds. The lack of directly comparable data highlights a significant research gap.
Experimental Protocol: MTT Assay for Cytotoxicity
To facilitate further research, a detailed protocol for a common in vitro assay to assess the cytotoxic (anticancer) activity of these compounds is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-methoxybenzothiazole and 6-methoxybenzothiazole against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-methoxybenzothiazole and 6-methoxybenzothiazole
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.
-
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While the available literature provides valuable insights into the biological activities of methoxy-substituted benzothiazoles, a clear gap exists in the direct comparison of the 5-methoxy and 6-methoxy isomers. The preliminary data suggests that both isomers are likely to possess a range of interesting biological properties, with the potential for nuanced differences in their potency and selectivity based on the position of the methoxy group.
Future research should focus on the systematic and parallel evaluation of these two isomers in a variety of biological assays. Such studies would not only provide a clearer understanding of their relative therapeutic potential but also contribute to a more refined structure-activity relationship model for the benzothiazole scaffold. This, in turn, will guide the rational design of more potent and selective benzothiazole-based therapeutic agents.
References
-
Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02. [Link]
- BenchChem. (2025).
-
Kumar, S., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 823-831. [Link]
-
Koprdova, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(21), 7293. [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]
-
Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60. [Link]
-
Estevez, M. D., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Journal of Medicinal Chemistry, 66(12), 8038-8056. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]
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A Comparative In Vitro Analysis of the Anticancer Potential of 5-Methoxybenzo[d]thiazole-2-carbonitrile
A Senior Application Scientist's Guide to Validating a Novel Benzothiazole Derivative
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive in vitro validation of a specific derivative, 5-Methoxybenzo[d]thiazole-2-carbonitrile, comparing its anticancer effects against established chemotherapy agents and other benzothiazole analogues. Through a series of robust cell-based assays, we will dissect its cytotoxic profile, apoptotic induction capabilities, and its impact on cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison and detailed, reproducible experimental protocols.
Introduction: The Rationale for Investigating this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.[2][3] The anticancer properties of this class of compounds are often attributed to their ability to induce apoptosis and disrupt cell cycle progression in various cancer cell lines.[1][4] The introduction of a methoxy group at the 5-position and a carbonitrile group at the 2-position of the benzothiazole ring in this compound is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and improving its anticancer potency.
This guide will systematically evaluate this hypothesis by comparing the in vitro performance of this compound with Doxorubicin, a widely used chemotherapeutic drug, and another benzothiazole derivative, 2-amino-6-chlorobenzothiazole, which has documented anticancer activity. The primary objectives are to:
-
Determine the cytotoxic effects on a panel of human cancer cell lines.
-
Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
-
Analyze the compound's effect on cell cycle distribution.
-
Investigate the modulation of key proteins involved in apoptosis and cell cycle regulation.
Comparative Cytotoxicity Analysis
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. Here, we employ two robust and widely accepted colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies total cellular protein.[5][6] These assays provide a quantitative measure of cell viability and allow for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing drug potency.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT and SRB cytotoxicity assays.
Comparative IC50 Data
The following table summarizes the IC50 values obtained for this compound, Doxorubicin, and 2-amino-6-chlorobenzothiazole across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer).
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| 2-amino-6-chlorobenzothiazole | 25.4 ± 2.3 | 31.7 ± 2.9 | 28.1 ± 2.5 |
Data Interpretation:
The data clearly indicates that this compound exhibits significant cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. While not as potent as the clinical drug Doxorubicin, it demonstrates a marked improvement in cytotoxicity compared to the alternative benzothiazole derivative, 2-amino-6-chlorobenzothiazole. This suggests that the 5-methoxy and 2-carbonitrile substitutions contribute favorably to its anticancer potential.
Elucidation of the Mechanism of Cell Death: Apoptosis Induction
A critical aspect of anticancer drug validation is to determine whether the compound induces programmed cell death, or apoptosis, a desirable trait for cancer therapeutics. We investigated this through Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry and by measuring the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[7]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for apoptosis analysis.
Comparative Apoptosis and Caspase-3 Activity Data (MCF-7 cells)
| Treatment (IC50 concentration) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 | 1.0 |
| This compound | 28.7 ± 2.5 | 15.2 ± 1.8 | 43.9 ± 4.3 | 4.8 ± 0.5 |
| Doxorubicin | 35.4 ± 3.1 | 18.9 ± 2.0 | 54.3 ± 5.1 | 6.2 ± 0.7 |
| 2-amino-6-chlorobenzothiazole | 10.3 ± 1.1 | 5.7 ± 0.6 | 16.0 ± 1.7 | 2.1 ± 0.3 |
Data Interpretation:
Treatment with this compound led to a substantial increase in the percentage of apoptotic cells in the MCF-7 cell line, as evidenced by the Annexin V/PI staining. This was corroborated by a significant increase in caspase-3 activity. The pro-apoptotic effect of our lead compound is considerably stronger than that of 2-amino-6-chlorobenzothiazole, although slightly less potent than Doxorubicin. These findings strongly suggest that this compound exerts its cytotoxic effects primarily through the induction of apoptosis.
Impact on Cell Cycle Progression
Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. We utilized flow cytometry with propidium iodide staining to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.[8][9]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Comparative Cell Cycle Distribution Data (MCF-7 cells)
| Treatment (IC50 concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 4.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |
| This compound | 25.8 ± 2.3 | 18.9 ± 1.7 | 55.3 ± 4.9 |
| Doxorubicin | 30.1 ± 2.8 | 15.4 ± 1.4 | 54.5 ± 5.0 |
| 2-amino-6-chlorobenzothiazole | 48.5 ± 3.9 | 25.1 ± 2.2 | 26.4 ± 2.4 |
Data Interpretation:
Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in the G0/G1 and S phases. This G2/M arrest is a common mechanism of action for many DNA-damaging agents and microtubule inhibitors. The observed effect is comparable to that of Doxorubicin and markedly more pronounced than that of 2-amino-6-chlorobenzothiazole, indicating a potent disruption of cell cycle progression.
Mechanistic Insights: Western Blot Analysis of Key Regulatory Proteins
To further probe the molecular mechanisms underlying the observed apoptosis and cell cycle arrest, we performed Western blot analysis to assess the expression levels of key regulatory proteins. We focused on Bcl-2 (an anti-apoptotic protein), Bax (a pro-apoptotic protein), and Cyclin B1 (a key regulator of the G2/M transition).[10][11][12]
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis.
Comparative Protein Expression Analysis (MCF-7 cells)
| Treatment (IC50 concentration) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Relative Cyclin B1 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 0.3 ± 0.05 | 2.8 ± 0.3 | 0.4 ± 0.06 |
| Doxorubicin | 0.2 ± 0.04 | 3.5 ± 0.4 | 0.3 ± 0.05 |
| 2-amino-6-chlorobenzothiazole | 0.8 ± 0.09 | 1.5 ± 0.2 | 0.7 ± 0.08 |
Data Interpretation:
The Western blot results provide a molecular basis for our previous observations. This compound treatment led to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the observed decrease in Cyclin B1 expression is consistent with the G2/M cell cycle arrest. These molecular changes are in line with the effects of Doxorubicin and are more pronounced than those induced by 2-amino-6-chlorobenzothiazole.
Conclusion and Future Directions
The comprehensive in vitro validation presented in this guide demonstrates that this compound is a promising anticancer agent. It exhibits potent cytotoxicity against a panel of human cancer cell lines, acting primarily through the induction of apoptosis and the promotion of G2/M cell cycle arrest. Its performance is significantly superior to that of a related benzothiazole analogue and, while not as potent as the established drug Doxorubicin, it represents a promising lead compound for further development.
Future studies should focus on:
-
Expanding the panel of cancer cell lines to assess the compound's broader anticancer spectrum.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound. Recent studies have implicated pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in the anticancer activity of other benzothiazole derivatives.[4]
-
Conducting in vivo studies in animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.
-
Exploring structure-activity relationships by synthesizing and testing additional analogues to optimize potency and selectivity.
Detailed Experimental Protocols
Cell Culture
MCF-7, A549, and HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
SRB Assay
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Seed and treat cells as for the apoptosis assay.
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Treat cells with the IC50 concentration of the compounds for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Cyclin B1, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Guda, F., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 285-303. [Link]
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A Researcher's Guide to the Cross-Validation of 5-Methoxybenzo[d]thiazole-2-carbonitrile Activity in Diverse Cancer Cell Lines
In the landscape of oncology drug discovery, the validation of a novel compound's efficacy across multiple, distinct cancer types is a critical step. This guide provides a comprehensive framework for the cross-validation of 5-Methoxybenzo[d]thiazole-2-carbonitrile, a promising heterocyclic compound, in a panel of well-characterized cancer cell lines. We will delve into the rationale behind the experimental design, provide detailed, field-tested protocols, and offer a template for the rigorous analysis and presentation of data. This document is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preclinical evaluation of this, or similar, novel chemical entities.
Introduction: The Rationale for Cross-Validation
Benzothiazole derivatives have emerged as a significant class of compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, such as those from breast, lung, colon, and liver cancers.[2] The proposed mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]
This compound, the subject of this guide, is a member of this promising family. However, a fundamental principle in drug development is that the anticancer activity of a compound can vary significantly between different cancer types due to their inherent genetic and phenotypic heterogeneity. Therefore, a robust cross-validation of its activity in a panel of diverse cell lines is not merely a confirmatory step but a crucial part of its preclinical characterization. This process allows us to:
-
Determine the spectrum of activity: Is the compound broadly cytotoxic, or does it exhibit selectivity towards certain cancer types?
-
Identify potential indications: The results can guide the selection of in vivo models and ultimately, the clinical development strategy.
-
Gain insights into the mechanism of action: Differential sensitivity can provide clues about the molecular targets and pathways affected by the compound.
This guide will outline a comprehensive strategy for the in vitro cross-validation of this compound, using a representative panel of cancer cell lines and a well-established chemotherapeutic agent as a comparator.
Experimental Design: A Multi-faceted Approach
To ensure a thorough and reliable assessment, our experimental design is built on three pillars: a diverse cell line panel, a multi-parametric evaluation of cellular response, and the inclusion of a relevant positive control.
Cell Line Panel Selection
We have selected three well-characterized and widely used cancer cell lines representing three of the most common cancer types:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and a workhorse in breast cancer research.
-
A549: A human lung carcinoma cell line. It is a valuable model for non-small cell lung cancer (NSCLC).
-
HCT-116: A human colorectal carcinoma cell line. It is a key model for studying colon cancer.
These cell lines are readily available from repositories like the American Type Culture Collection (ATCC) and have well-established culture protocols.[3][4][5]
Assessment of Biological Activity
We will employ a suite of standard, validated assays to probe the effects of this compound on these cell lines:
-
Cell Viability Assay (MTT): To quantify the dose-dependent cytotoxic or cytostatic effects of the compound.[6]
-
Apoptosis Assay (Annexin V/PI Staining): To determine if the observed reduction in cell viability is due to the induction of programmed cell death.[7][8]
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate if the compound perturbs the normal progression of the cell cycle.[2][9]
Comparative Compound
For a meaningful comparison, we will use Doxorubicin , a well-established chemotherapeutic agent with a broad spectrum of activity and a known mechanism of action (DNA intercalation and topoisomerase II inhibition).[10][11][12]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the cross-validation of compound activity.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Adherence to aseptic techniques is paramount for all cell culture-related procedures.
Cell Culture
-
MCF-7: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[5]
-
A549: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
HCT-116: Culture in McCoy's 5a Medium Modified supplemented with 10% FBS and 1% penicillin-streptomycin.[3]
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2. Subculture cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells in 6-well plates and treat with the IC50 concentration of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[2][9]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table of IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Experimental Value | ~0.1 - 1.0 |
| A549 | Experimental Value | ~0.2 - 2.0 |
| HCT-116 | Experimental Value | ~0.05 - 0.5 |
Note: Doxorubicin IC50 values are approximate and can vary based on experimental conditions.[11][12][13]
Apoptosis and Cell Cycle Data
The results from the apoptosis and cell cycle assays should be presented graphically (e.g., bar charts) to clearly show the percentage of cells in each quadrant (apoptosis assay) or each phase of the cell cycle.
Mechanistic Insights
The collective data will provide a comprehensive picture of the compound's activity. For instance, a potent cytotoxic effect (low IC50) coupled with a significant increase in the Annexin V-positive population would strongly suggest an apoptotic mechanism of action. Concurrently, an accumulation of cells in a specific phase of the cell cycle would indicate interference with cell cycle progression.
The following diagram illustrates a potential signaling pathway that could be affected by a benzothiazole derivative, leading to apoptosis.
Caption: A putative signaling pathway for compound-induced apoptosis.
Conclusion
This guide provides a robust and scientifically sound framework for the cross-validation of this compound's anticancer activity. By employing a diverse panel of cell lines and a multi-pronged assay approach, researchers can generate a comprehensive in vitro dataset that will be invaluable for the continued development of this promising compound. The meticulous execution of these protocols and the objective interpretation of the resulting data are essential for making informed decisions in the drug discovery pipeline.
References
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Al-Ostoot, F. H., et al. (2021). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Cellular and Molecular Medicine, 25(16), 7856-7873. Available from: [Link]
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ENCODE Project Consortium. (2012). Cell Culture Protocol for HCT 116 cells. Available from: [Link]
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Saeed, M., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PLOS ONE, 16(8), e0255883. Available from: [Link]
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Villanueva, R. B., et al. (2020). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... ResearchGate. Available from: [Link]
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Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78. Available from: [Link]
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Sharma, G., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 143-150. Available from: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 33(5), 101469. Available from: [Link]
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De la Cruz, T. E. E., et al. (2021). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Available from: [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Available from: [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
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Wang, Y., et al. (2018). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Available from: [Link]
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Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78. Available from: [Link]
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REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Available from: [Link]
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Boonla, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. Available from: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available from: [Link]
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Haznedar, B., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1585-1592. Available from: [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Available from: [Link]
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University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link]
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comparing the efficacy of 5-Methoxybenzo[d]thiazole-2-carbonitrile to other benzothiazoles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of compounds exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of various substituted benzothiazoles, with a particular focus on the structural nuances that dictate their therapeutic potential. While our investigation centers on the broader class, we introduce 5-Methoxybenzo[d]thiazole-2-carbonitrile as a focal point to highlight both the therapeutic promise of this substitution pattern and the existing gaps in publicly available efficacy data.
The strategic placement of substituents on the benzothiazole ring system is a key determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties.[3] This guide will delve into the comparative anticancer and antimicrobial efficacy of various benzothiazole derivatives, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their mechanism of action and provide detailed protocols for the evaluation of these compounds.
The Benzothiazole Core: A Versatile Pharmacophore
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[1][2] The versatility of the benzothiazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its biological profile.
This compound: An Unexplored Frontier
This compound (also known as 2-cyano-5-methoxybenzothiazole) is a specific derivative that holds theoretical promise based on established structure-activity relationships within the benzothiazole class. The presence of a methoxy group at the 5-position can significantly influence the electron distribution and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The cyano group at the 2-position is a versatile functional handle for further chemical modifications and can also contribute to the molecule's biological activity.
Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable absence of publicly available, quantitative data on the anticancer or antimicrobial efficacy of this compound. This presents a clear research opportunity for medicinal chemists and pharmacologists to synthesize and evaluate this compound, thereby expanding our understanding of the benzothiazole pharmacopoeia.
Comparative Anticancer Efficacy of Substituted Benzothiazoles
The development of novel anticancer agents is a critical area of research where benzothiazole derivatives have shown considerable promise. Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of substituted benzothiazole derivatives against various human cancer cell lines. This comparative data underscores the profound impact of substitution patterns on anticancer efficacy.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| A | 2-(4-aminophenyl) | MCF-7 (Breast) | 0.84 ± 0.05 | [4] |
| B | 2-(4-aminophenyl) | A549 (Lung) | 0.69 ± 0.03 | [4] |
| C | 2-(3,4-dimethoxyphenyl)-5-fluoro | MCF-7 (Breast) | <0.0001 | [3] |
| D | 2-(3,4-dimethoxyphenyl)-5-fluoro | MDA-MB-468 (Breast) | <0.0001 | [3] |
| E | 6-nitro, 2-acetamido | LungA549 (Lung) | 68 µg/mL | [5] |
| F | 6-nitro, 2-hydroxy | LungA549 (Lung) | 121 µg/mL | [5] |
| G | 2-(p-tolyl) | HeLa (Cervical) | 0.5 ± 0.02 | [2] |
| H | 2-(substituted phenylamino), 6-methoxy, 2-methyl | HeLa (Cervical) | 0.6 ± 0.29 | [2] |
Analysis of Structure-Activity Relationships (SAR) in Anticancer Benzothiazoles:
The data presented above reveals several key trends:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aryl groups, particularly substituted phenyl rings, are common features of potent anticancer benzothiazoles.
-
Substitution on the Benzene Ring: Substitution on the benzene portion of the benzothiazole nucleus also plays a significant role. For instance, the presence of a fluorine atom at the 5-position in conjunction with a 2-(3,4-dimethoxyphenyl) group leads to exceptionally high potency (Compound C and D).[3]
-
Methoxy Groups: The presence and position of methoxy groups can have a profound impact on activity. The dimethoxy substitution on the 2-phenyl ring in compounds C and D contributes to their high efficacy.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzothiazole compounds in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well.[6]
-
Mix gently to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
-
Workflow of the MTT assay for determining anticancer activity.
Comparative Antimicrobial Efficacy of Benzothiazole Derivatives
Benzothiazoles have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives against various microbial strains, providing a basis for comparing their antimicrobial potency.
| Compound | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| I | 5-methylphenanthridium | Bacillus subtilis | 1-4 | |
| J | 5-methylphenanthridium | Staphylococcus aureus | 1-4 | |
| K | Chalcone-based | Xanthomonas oryzae | 33-72% inhibition at 50 µg/cm³ | |
| L | Pyrazolone-substituted (Compound 16c) | Staphylococcus aureus | 0.025 mM | |
| M | 2-mercapto | Candida strains | 1-78 |
Analysis of Structure-Activity Relationships (SAR) in Antimicrobial Benzothiazoles:
-
Heterocyclic Fusions: Fusing other heterocyclic rings to the benzothiazole scaffold, such as in the 5-methylphenanthridium derivatives (Compounds I and J), can lead to potent antibacterial activity.
-
Substituents at the 2-position: The nature of the substituent at the 2-position is also critical for antimicrobial activity. The presence of a pyrazolone ring (Compound L) confers significant activity against Staphylococcus aureus.
-
Thiol Group: The presence of a thiol group at the 2-position (Compound M) has been associated with antifungal activity against Candida species.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the benzothiazole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the test organism) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is typically done by suspending colonies from an overnight culture in sterile saline.
-
Dilute the standardized inoculum in the broth to achieve the final desired cell concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
The benzothiazole scaffold remains a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide clearly demonstrates that subtle modifications to the benzothiazole core can lead to dramatic changes in biological activity, highlighting the importance of continued structure-activity relationship studies.
The case of this compound underscores the existence of unexplored areas within this chemical space. The synthesis and comprehensive biological evaluation of this and other novel benzothiazole derivatives are crucial next steps. Such studies will not only expand our understanding of the SAR of this important class of compounds but may also lead to the identification of new lead candidates for the treatment of cancer and infectious diseases. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent benzothiazole derivatives to facilitate their rational design and development into clinically effective therapeutics.
References
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Retrieved from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Retrieved from [Link]
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Retrieved from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Retrieved from [Link]
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
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Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. Retrieved from [Link]
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Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
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Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Retrieved from [Link]
Sources
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- 2. biorxiv.org [biorxiv.org]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Target Binding Analysis of 5-Methoxybenzo[d]thiazole-2-carbonitrile
Introduction: In the landscape of contemporary drug discovery, the benzothiazole scaffold represents a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, 5-Methoxybenzo[d]thiazole-2-carbonitrile stands out as a molecule of significant interest. Its unique electronic and structural features suggest the potential for targeted interactions with various biological macromolecules. This guide provides an in-depth, scientifically rigorous comparison of in silico methodologies to elucidate the potential protein targets of this compound. We will explore its binding potential against several putative targets and draw comparisons with two other notable benzothiazole-containing compounds: the approved drug Riluzole and the potent experimental inhibitor 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate their discovery pipelines.
Identifying Putative Biological Targets: An Evidence-Based Approach
Direct experimental data on the specific biological targets of this compound is not extensively available in the public domain. Therefore, our initial step is to identify high-probability putative targets based on the known activities of structurally similar compounds and broader benzothiazole derivatives. Literature analysis suggests that benzothiazoles can interact with a diverse range of protein families. Based on this, we have selected four potential targets for our in silico investigation:
-
Quinone Reductase 2 (NQO2): Several methoxy-substituted benzothiazole derivatives have shown potent inhibitory activity against NQO2, an enzyme implicated in oxidative stress and various disease pathologies.[1]
-
Tubulin: The thiazole and benzothiazole scaffolds are present in a number of compounds known to inhibit tubulin polymerization, a key mechanism for anticancer agents.
-
Staphylococcus aureus DNA Gyrase: Benzothiazole derivatives have been explored for their antibacterial properties, with DNA gyrase, an essential bacterial enzyme, being a primary target.
-
Cytochrome P450 3A4 (CYP3A4): As a key enzyme in drug metabolism, understanding the interaction of any new chemical entity with CYP3A4 is crucial for assessing its pharmacokinetic profile. Benzothiazoles have been reported to interact with cytochrome P450 enzymes.
Comparative Compounds: Establishing a Benchmark
To provide a robust comparative analysis, we have selected two alternative benzothiazole-containing molecules with well-characterized biological activities:
-
Riluzole: An approved medication for amyotrophic lateral sclerosis (ALS), Riluzole is known to modulate glutamatergic neurotransmission, in part by blocking voltage-gated sodium channels.[2][3][4][5]
-
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole: A potent inhibitor of NQO2, this compound provides a valuable positive control for our NQO2 binding studies.[1][6]
| Compound | Structure | Known Target(s) | Reported Activity (IC50) |
| This compound | c1(c(OC)ccc2c1sc(n2)C#N) | Putative: NQO2, Tubulin, DNA Gyrase, CYP3A4 | Not available |
| Riluzole | c1(c2c(sc(n2)N)cc1)OC(F)(F)F | Voltage-gated sodium channels | ~5 µM for inhibition of action potentials[5] |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | c1(c(O)cc(O)cc1)c1nc2cc(O)ccc2s1 | Quinone Reductase 2 (NQO2) | 25 nM[1][6] |
In Silico Modeling Workflow: A Step-by-Step Guide
Our in silico workflow is designed to provide a comprehensive evaluation of the binding potential of our compounds of interest against the selected protein targets. The workflow integrates molecular docking to predict binding modes and affinities, followed by molecular dynamics simulations to assess the stability of the predicted complexes and refined binding free energy calculations.
Caption: A generalized workflow for in silico target binding analysis.
Part 1: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for initial screening and hypothesis generation.
Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the following PDB entries:
-
NQO2: 4U7G
-
Tubulin: 1TUB
-
S. aureus DNA Gyrase: 3G75
-
CYP3A4: 1W0E
-
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound, Riluzole, and 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole in SDF or MOL2 format.
-
Use ADT to assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligands in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the protein. This can be inferred from the position of a co-crystallized ligand or through literature review.
-
In ADT, define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line:
-
-
Analysis of Results:
-
The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the docked poses in PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Caption: Molecular docking workflow using AutoDock Vina.
Part 2: Molecular Dynamics (MD) Simulations with GROMACS
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time.
Protocol: Protein-Ligand MD Simulation using GROMACS
-
System Preparation:
-
Use the best-ranked docked pose from AutoDock Vina as the starting structure for the MD simulation.
-
Choose an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).
-
Generate the topology files for the protein and ligand.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the protein-ligand interactions over the course of the simulation.
-
Sources
- 1. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Riluzole inhibits spontaneous Ca2+ signaling in neuroendocrine cells by activation of K+ channels and inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Off-Target Landscape of Novel Benzothiazoles: A Comparative Analysis of 5-Methoxybenzo[d]thiazole-2-carbonitrile
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and late-stage attrition. This guide provides an in-depth, technical framework for assessing the off-target profile of a novel benzothiazole derivative, 5-Methoxybenzo[d]thiazole-2-carbonitrile. By comparing its hypothetical off-target profile with those of established anticancer drugs—Imatinib, Dasatinib, and Gefitinib—we will illustrate a practical and scientifically rigorous approach to de-risking a potential therapeutic agent.
The Benzothiazole Scaffold: A Privileged Structure with Unexplored Potential
The benzothiazole moiety is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] Our focus, this compound, is a structurally intriguing member of this class. While its specific biological target is yet to be fully elucidated, recent studies on structurally related benzothiazoles provide a compelling starting point for our investigation.
Hypothesized On-Target Activity: NQO2 Inhibition
Based on recent findings, we hypothesize that this compound may act as an inhibitor of NRH:quinone oxidoreductase 2 (NQO2).[2] NQO2 is an enzyme implicated in oxidative stress and has been identified as a target for cancer and inflammation.[2] Notably, some potent benzothiazole-based NQO2 inhibitors share the methoxy-benzothiazole core, lending credence to this hypothesis.[2]
Comparator Compounds: Learning from Established Kinase Inhibitors
To contextualize the off-target assessment of our lead compound, we will compare it against three well-characterized kinase inhibitors known for their distinct off-target profiles:
-
Imatinib: A first-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] While relatively selective, it is known to have off-target effects on other kinases like c-Kit and PDGFR.[3]
-
Dasatinib: A second-generation Bcr-Abl and Src family kinase inhibitor, also used for CML, with a broader off-target profile than Imatinib.[4]
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
A Multi-Pronged Approach to Off-Target Profiling
A comprehensive assessment of off-target effects requires a combination of orthogonal experimental approaches. Here, we detail three state-of-the-art methodologies that provide a holistic view of a compound's selectivity.
Kinome Scanning: A Broad Survey of Kinase Interactions
Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the interaction of a compound against a large panel of purified human kinases.[5] This competition binding assay provides a quantitative measure of a compound's affinity for hundreds of kinases, revealing both intended and unintended targets.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line expressing NQO2) is cultured and treated with the test compound or DMSO vehicle control.
-
Cell Lysis: Cells are harvested and lysed to release the proteome.
-
Thermal Challenge: The cell lysates are aliquoted and heated to a range of temperatures (e.g., 37°C to 70°C).
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the aggregated, denatured proteins.
-
Protein Quantification: The supernatant containing the soluble proteins is collected, and the amount of the target protein (and potential off-targets) is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Proteome-Wide Profiling: An Unbiased View of the Interactome
To gain an unbiased and comprehensive understanding of a compound's cellular interactions, proteome-wide profiling techniques are invaluable. Methods like chemical proteomics and thermal proteome profiling (TPP) allow for the identification of direct and indirect targets of a small molecule across the entire proteome.
Figure 3: A general workflow for a chemical proteomics experiment.
-
Probe Synthesis: The test compound is chemically modified to be immobilized on a solid support (e.g., sepharose beads).
-
Affinity Chromatography: The immobilized compound is incubated with a cell lysate to allow for the binding of interacting proteins.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The identified proteins are analyzed to distinguish true interactors from background binding, revealing the compound's target profile.
Comparative Off-Target Profiles: A Head-to-Head Analysis
The following tables present a comparative summary of the off-target profiles for our hypothetical compound, this compound, and the three established kinase inhibitors. The data for the comparator drugs is representative of what can be found in the public domain and scientific literature.
Table 1: Kinome Scan Data (% Control at 1 µM)
| Kinase Target | This compound (Hypothetical) | Imatinib | Dasatinib | Gefitinib |
| On-Target | ||||
| NQO2 | 10 | >50 | >50 | >50 |
| ABL1 | >50 | <1 | <1 | >50 |
| SRC | >50 | 35 | <1 | >50 |
| EGFR | >50 | >50 | >50 | <1 |
| Selected Off-Targets | ||||
| KIT | 85 | 5 | 1 | 90 |
| PDGFRα | 90 | 8 | 2 | 88 |
| LCK | 95 | 45 | <1 | 92 |
| FYN | 92 | 50 | <1 | 95 |
| YES1 | 88 | 60 | <1 | 85 |
| DDR1 | 75 | 15 | 10 | 80 |
| RIPK2 | 98 | 95 | 25 | 97 |
| ERBB2 (HER2) | 96 | 90 | 85 | 30 |
Data for Imatinib, Dasatinib, and Gefitinib are representative values based on publicly available kinome scan data. Lower % Control values indicate stronger binding.
Table 2: Summary of Proteome-Wide Profiling and CETSA® Findings
| Compound | Primary Target(s) | Key Off-Targets Identified |
| This compound (Hypothetical) | NQO2 | Carbonic Anhydrases (CA1, CA2), Aldehyde Dehydrogenase (ALDH) family members |
| Imatinib | ABL1, KIT, PDGFRα | NQO2, DDR1, LCK [3] |
| Dasatinib | ABL1, SRC family kinases, KIT, PDGFRα/β | Multiple kinases including EPH receptors, c-FMS, and others [4] |
| Gefitinib | EGFR | ERBB2, and other kinases to a lesser extent [6] |
Interpreting the Data: Building a Comprehensive Selectivity Profile
The combined data from these orthogonal approaches provides a multi-dimensional view of a compound's selectivity. For our hypothetical compound, the kinome scan suggests high selectivity within the kinome, with minimal off-target kinase interactions. However, the proteome-wide profiling reveals potential interactions with non-kinase enzymes like carbonic anhydrases and aldehyde dehydrogenases. CETSA® would then be employed to validate these potential off-targets in a cellular context.
In comparison, Imatinib, while selective for its primary targets, shows notable off-target activity against NQO2 and DDR1. Dasatinib exhibits a much broader off-target profile, interacting with a large number of kinases, which can contribute to both its efficacy and its side-effect profile. Gefitinib, on the other hand, demonstrates high selectivity for EGFR, with some weaker interactions with other members of the ErbB family.
Conclusion: A Roadmap for De-risking Novel Compounds
The comprehensive assessment of off-target effects is not merely an academic exercise; it is a critical component of modern drug discovery that directly impacts the translational potential of a novel compound. By employing a multi-faceted strategy that includes kinome scanning, cellular thermal shift assays, and proteome-wide profiling, researchers can build a detailed and predictive selectivity profile.
This guide, using this compound as a case study, provides a robust framework for such an investigation. The comparative analysis against established drugs like Imatinib, Dasatinib, and Gefitinib underscores the importance of understanding the full spectrum of a compound's interactions. This knowledge is paramount for anticipating potential toxicities, identifying opportunities for drug repurposing, and ultimately, for developing safer and more effective medicines.
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Safety Operating Guide
Personal protective equipment for handling 5-Methoxybenzo[d]thiazole-2-carbonitrile
Comprehensive Safety and Handling Guide: 5-Methoxybenzo[d]thiazole-2-carbonitrile
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. As this compound is a specialized research chemical, comprehensive toxicological data may not be fully available. Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative. The following procedures are grounded in the hierarchy of controls, prioritizing engineering and administrative measures, supplemented by appropriate PPE.
Hazard Analysis and Risk Assessment
This compound belongs to the benzothiazole and nitrile chemical families. While specific toxicity data for this compound is limited, the known hazards of related structures provide a basis for a thorough risk assessment.
-
Benzothiazole Moiety: Benzothiazole and its derivatives are recognized as potential dermal sensitizers and respiratory tract irritants.[1] Some derivatives have been reported to be endocrine disruptors and genotoxicants.[1]
-
Nitrile Group (-CN): The carbon-nitrogen triple bond in the nitrile group is a key feature. While not all nitrile compounds are highly toxic, some can release cyanide upon metabolism or decomposition under certain conditions (e.g., fire).
-
Analog Compound Data: The Safety Data Sheet (SDS) for the closely related isomer, 6-Methoxybenzothiazole-2-carbonitrile, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[2] Another related compound, 5-Methoxybenzo[d]thiazole-2-thiol, is listed as a skin and eye irritant, and a potential respiratory irritant.[3]
Based on this analysis, this compound should be handled as a substance that is acutely toxic (harmful by inhalation, ingestion, and dermal contact), a skin and eye irritant, and a potential respiratory sensitizer.
Occupational Exposure Limits (OELs)
Specific OELs for this compound have not been established by regulatory bodies like OSHA or ACGIH.[4] In the absence of defined limits, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. All handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is based on the anticipated routes of exposure and the known hazards of analogous compounds.[5][6]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves provide good general chemical resistance for incidental contact.[5][7] For prolonged handling or in case of a spill, heavier-duty chemical-resistant gloves (e.g., Silver Shield) should be worn underneath the outer nitrile glove.[5] |
| Eye and Face Protection | Chemical safety goggles with indirect vents. A face shield is required when there is a significant risk of splashes. | Goggles provide a seal around the eyes to protect against splashes and fine particulates.[8] A face shield offers an additional layer of protection for the entire face.[9] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Footwear | Closed-toe shoes. | Prevents injuries from dropped objects or spills.[6] |
Respiratory Protection
The use of a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[10] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor/acid gas) should be used in accordance with a comprehensive respiratory protection program.[10]
Step-by-Step Handling and Operational Plan
Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound must be performed in a designated area within a certified chemical fume hood.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above and the workflow diagram below.
-
Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: Use a tared, sealed container for weighing. If direct weighing is necessary, perform it in the fume hood on a balance with a draft shield.
-
Tool Decontamination: Use dedicated spatulas and other equipment. Clean all tools thoroughly after use.
Solution Preparation
-
Solvent Dispensing: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Mixing: Use a sealed container for mixing (e.g., a capped vial or flask). If heating is required, use a controlled heating mantle and ensure the setup is secure.
Workflow for PPE Donning and Doffing
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill and Emergency Procedures
Small Spill (in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill (outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, absorbent paper), and empty containers should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.[10]
Waste Management Workflow
Caption: Hazardous Waste Disposal Workflow
References
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. Available at: [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020-09-30). Available at: [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
Removal of aqueous benzothiazoles using immobilized bacteria | Request PDF. Available at: [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Available at: [Link]
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Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023-05-15). Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
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Recommendation of occupational exposure limits (2022–2023). (2022-05-25). Available at: [Link]
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Supplementary Exposure Limits | NIOSH - CDC. Available at: [Link]
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Material Safety Data Sheet - 6-Methoxy-2-methylbenzothiazole, 99% - Cole-Parmer. Available at: [Link]
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GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Available at: [Link]
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SAFETY DATA SHEET Benzothiazole - Synerzine. (2019-02-15). Available at: [Link]
-
5-Methoxy-1,3-benzothiazole-2-carbonitrile | C9H6N2OS | CID 15274072 - PubChem. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




